Antibacterial agent 131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17ClN4OS |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
InChI Key |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Antibacterial agent 131?
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of the novel antibacterial and antifungal compound, Antibacterial agent 131. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, also referred to as compound 4m in the primary literature, is a quinoline-thiazole derivative.
Chemical Name: 2-((2-(6-chloro-2-methoxyquinolin-3-yl)methylene)hydrazinyl)-4-(naphthalen-2-yl)thiazole
Molecular Formula: C₂₄H₁₇ClN₄OS
Molecular Weight: 444.94 g/mol
Chemical Structure:
Synthesis
The synthesis of this compound is achieved through a multi-step process involving the preparation of key intermediates.
Experimental Protocol: Synthesis of 2-((2-(6-chloro-2-methoxyquinolin-3-yl)methylene)hydrazinyl)-4-(naphthalen-2-yl)thiazole (this compound)
-
Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is synthesized from 2-chloro-6-methoxyquinoline using a suitable formylating agent. A common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Step 2: Synthesis of 2-(1-(naphthalen-2-yl)ethylidene)hydrazine-1-carbothioamide. This thiosemicarbazone intermediate is prepared by the condensation of 2-acetylnaphthalene with thiosemicarbazide in the presence of an acidic catalyst, typically in a refluxing alcoholic solvent.
-
Step 3: Synthesis of 2-hydrazinyl-4-(naphthalen-2-yl)thiazole. The thiosemicarbazone from Step 2 is cyclized with an α-haloketone, such as 2-bromo-1-(naphthalen-2-yl)ethan-1-one, in a suitable solvent like ethanol. This reaction, a Hantzsch thiazole synthesis, yields the thiazole ring.
-
Step 4: Final Condensation. The 2-hydrazinyl-4-(naphthalen-2-yl)thiazole from Step 3 is condensed with 2-chloro-6-methoxyquinoline-3-carbaldehyde from Step 1. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid, leading to the formation of the final product, this compound, via a hydrazone linkage. The product is then purified by recrystallization.
Biological Activity
This compound has demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.
Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The MIC₉₀ values for this compound against various microorganisms are summarized below.
| Microorganism | Strain | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 35218 | 9.81 |
| Escherichia coli | ATCC 25922 | 9.81 |
| Staphylococcus aureus | ATCC 6538 | 9.81 |
| Methicillin-resistant S. aureus (MRSA) | - | 9.81 |
| Candida krusei | ATCC 6258 | ≤0.06 |
| Candida parapsilosis | ATCC 22019 | 0.24 |
| Candida albicans | ATCC 24433 | 1.95 |
| Candida glabrata | ATCC 90030 | 1.95 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compound: this compound was dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared microbial inoculum was added to each well of the microtiter plate. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Cytotoxicity
The cytotoxic effect of this compound was evaluated on a mammalian cell line to assess its potential for host toxicity.
| Cell Line | IC₅₀ (µM) | Incubation Time (h) |
| NIH/3T3 | 34.51 | 24 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: NIH/3T3 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for 24 hours.
-
MTT Addition: After the incubation period, the medium was removed, and fresh medium containing MTT solution (0.5 mg/mL) was added to each well. The plate was incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO). The absorbance was then measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action
This compound is believed to exert its antimicrobial effects through a dual mechanism of action, targeting different essential pathways in bacteria and fungi.
Antibacterial Mechanism: DNA Gyrase Inhibition
In bacteria, this compound is proposed to inhibit DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.
Experimental Protocol: DNA Gyrase Inhibition Assay
The inhibitory effect on DNA gyrase can be assessed using a supercoiling assay.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and the necessary buffer components.
-
Inhibitor Addition: Different concentrations of this compound (0.06-3.91 μg/mL) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling of the plasmid DNA by DNA gyrase.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for the visualization of the inhibitory effect. A decrease in the amount of supercoiled DNA with increasing concentrations of the compound indicates inhibition of DNA gyrase.
Caption: Proposed antibacterial mechanism of action of this compound.
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
In fungi, this compound is thought to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane. This is likely achieved through the inhibition of the enzyme lanosterol 14α-demethylase.
Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay
The inhibition of this key enzyme in the ergosterol biosynthesis pathway can be determined using a cell-based or a cell-free assay.
-
Fungal Culture: A susceptible fungal strain (e.g., Candida albicans) is cultured in a suitable medium.
-
Compound Treatment: The fungal cells are treated with different concentrations of this compound.
-
Sterol Extraction: After an incubation period, the sterols are extracted from the fungal cells using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis by GC-MS: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS). Inhibition of lanosterol 14α-demethylase will lead to an accumulation of its substrate, lanosterol, and a decrease in the final product, ergosterol. The ratio of lanosterol to ergosterol is used to quantify the inhibitory activity.
Caption: Proposed antifungal mechanism of action of this compound.
Experimental Workflows
The following diagram illustrates the general workflow for the initial screening and characterization of this compound.
Caption: General experimental workflow for the evaluation of this compound.
The Vanguard of Antibacterial Warfare: A Technical Guide to the Synthesis and Characterization of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Among the most promising scaffolds in medicinal chemistry is the quinoline nucleus, a versatile heterocyclic structure that forms the backbone of numerous clinically significant antibacterial drugs. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel quinoline antibacterial compounds, tailored for researchers, scientists, and drug development professionals.
Core Concepts in Quinoline Antibacterial Drug Discovery
Quinolone antibiotics, a major class of synthetic antibacterial agents, feature a bicyclic core structure related to 4-quinolone.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[2][3][4][5] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[2][3]
The development of quinolone antibiotics has progressed through several generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties.[1] First-generation quinolones, such as nalidixic acid, were effective mainly against Gram-negative bacteria. Subsequent generations, known as fluoroquinolones due to the introduction of a fluorine atom at position 6, demonstrated broader activity against both Gram-positive and Gram-negative bacteria.[1] Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new quinoline derivatives with enhanced potency and a reduced propensity for resistance development.[6] Key modifications often focus on the substituents at the N-1, C-7, and C-8 positions of the quinoline ring.[4]
Synthesis of Novel Quinoline Antibacterial Compounds
The synthesis of novel quinoline derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy is the construction of the quinoline core followed by the introduction of various substituents to explore the chemical space and optimize antibacterial activity.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of novel quinoline antibacterial compounds, from initial precursor selection to the final purified product.
Caption: A generalized workflow for the synthesis and characterization of novel quinoline compounds.
Experimental Protocol: Synthesis of 4-amino-6-substituted quinoline derivatives
This protocol is adapted from a study reporting the synthesis of quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria.[7]
Step 1: Demethylation of 4-chloro-6,7-dimethoxyquinoline Commercially available 4-chloro-6,7-dimethoxyquinoline is treated with L-methionine in methanesulfonic acid at 120 °C. This selectively removes the methoxy group at the 6-position to yield the mono-hydroxy intermediate.[7]
Step 2: Etherification of the 6-hydroxy group The resulting intermediate is reacted with a suitable benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60 °C to afford the corresponding ether.[7] This product can often be used in the next step without further purification.
Step 3: Amination at the 4-position The ether from the previous step is reacted with a substituted aniline in the presence of a catalytic amount of concentrated hydrochloric acid in n-butanol at 120 °C.[7] This nucleophilic aromatic substitution reaction introduces the desired amino group at the 4-position.
Step 4: Purification The final compound is purified by recrystallization from a suitable solvent system, such as ethyl acetate/dichloromethane, to yield the pure 4-amino-6-substituted quinoline derivative.[7]
Characterization of Novel Quinoline Compounds
Thorough characterization is essential to confirm the chemical structure and purity of the synthesized compounds. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[8][9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption frequencies.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
-
Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its empirical formula.
In Vitro Antibacterial Activity Evaluation
The antibacterial efficacy of the newly synthesized quinoline compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The synthesized quinoline compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are also included.
-
Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Antibacterial Testing Workflow
The following diagram outlines the typical workflow for evaluating the in vitro antibacterial activity of novel quinoline compounds.
Caption: A workflow for the in vitro antibacterial activity testing of novel quinoline compounds.
Quantitative Data on Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel quinoline derivatives against various bacterial strains, as reported in the literature.
Table 1: Antibacterial Activity of Novel Quinoline-Thiazole Derivatives [12]
| Compound | S. aureus (ATCC 6538) MIC (µg/mL) | E. coli (ATCC 35218) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 4g | 7.81 | 7.81 | 15.62 |
| 4m | 7.81 | 7.81 | 15.62 |
| 4n | 62.50 | 125 | 125 |
| Chloramphenicol | ≤1.95 | 31.25 | 31.25 |
Table 2: Antibacterial Activity of Quinoline-Sulfonamide Hybrids [13]
| Compound | P. aeruginosa MIC (µg/mL) | E. coli Zone of Inhibition (mm) | S. typhi Zone of Inhibition (mm) |
| QS-3 | 64 | 12 | 11 |
| QS-5 | - | - | - |
| QS-7 | - | - | - |
| QS-9 | - | - | - |
Note: '-' indicates data not reported or not significant.
Table 3: Antibacterial Activity of 4-amino-6-substituted quinoline derivatives against Multidrug-Resistant Strains [7]
| Compound | MRSA MIC (µg/mL) | MRSE MIC (µg/mL) | VRE MIC (µg/mL) | C. difficile MIC (µg/mL) |
| 1 | 12 | >12 | >12 | >16 |
| 2 | 3.0 | 3.0 | 3.0 | ≤4.0 |
| 6 | 1.5 | 6.0 | 3.0 | ≤4.0 |
| 7 | - | - | - | 8.0 |
| Daptomycin | - | - | - | - |
| Vancomycin | - | - | - | 0.5 |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MRSE (Methicillin-resistant Staphylococcus epidermidis), VRE (Vancomycin-resistant Enterococcus).
Mechanism of Action: Targeting Bacterial Topoisomerases
As previously mentioned, the primary mechanism of action for quinolone antibacterials is the inhibition of DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are essential for maintaining the proper topology of bacterial DNA during replication.
-
DNA Gyrase: Introduces negative supercoils into the DNA, which is necessary for the initiation of replication. It is the primary target in many Gram-negative bacteria.
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the primary target in many Gram-positive bacteria.
The following diagram illustrates the inhibitory action of quinolones on these enzymes.
Caption: Mechanism of action of quinoline antibacterial compounds targeting DNA gyrase and topoisomerase IV.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in the development of new antibacterial agents. The synthetic versatility of the quinoline ring system allows for extensive modification, enabling the fine-tuning of antibacterial activity, spectrum, and pharmacokinetic properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers engaged in the discovery and development of the next generation of quinoline-based antibiotics. Future efforts will likely focus on the design of novel quinoline derivatives that can overcome existing resistance mechanisms, possess activity against a broader range of pathogens, and exhibit improved safety profiles. The integration of computational methods, such as molecular docking and in silico ADMET prediction, will undoubtedly accelerate the identification of promising lead compounds.[14]
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acsi-journal.eu [acsi-journal.eu]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Some Novel Quinoline Analogues [ejchem.journals.ekb.eg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent GI-131 on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This enzyme, which is absent in higher eukaryotes, represents a prime target for the development of antibacterial agents.[2] The fluoroquinolones are a major class of antibiotics that have successfully targeted DNA gyrase for decades.[2][3][4] However, the emergence of resistance necessitates the discovery of novel inhibitors.[2] This technical guide details the mechanism of action of a novel investigational antibacterial agent, Gyrase Inhibitor 131 (GI-131), on bacterial DNA gyrase.
Mechanism of Action of GI-131
DNA gyrase functions as an A2B2 heterotetramer, with the GyrA subunits responsible for DNA breakage and reunion, and the GyrB subunits mediating ATP hydrolysis to drive the supercoiling reaction.[5][6] The catalytic cycle involves the binding of a segment of DNA (the G-segment), its cleavage, and the passage of another DNA segment (the T-segment) through the break, followed by resealing of the G-segment.[2]
GI-131 is a novel quinolone derivative that acts as a DNA gyrase poison. Unlike catalytic inhibitors that might target the ATPase activity of the GyrB subunit, GI-131 stabilizes the transient enzyme-DNA cleavage complex.[1][2] By binding to this complex, GI-131 prevents the re-ligation of the cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which stalls replication forks and ultimately triggers cell death.[1][3]
Figure 1: Proposed mechanism of action of GI-131 on the DNA gyrase catalytic cycle.
Quantitative Analysis of GI-131 Activity
The inhibitory and antibacterial activities of GI-131 have been quantified through a series of in vitro assays. The results are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of GI-131 against DNA Gyrase
| Bacterial Source of DNA Gyrase | IC50 (µM) |
| Escherichia coli | 0.05 |
| Staphylococcus aureus | 0.12 |
| Pseudomonas aeruginosa | 0.25 |
| Streptococcus pneumoniae | 0.08 |
IC50: The concentration of GI-131 required to inhibit 50% of the DNA supercoiling activity.
Table 2: Antibacterial Activity (MIC) of GI-131
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.1 |
| Staphylococcus aureus ATCC 29213 (MSSA) | 0.25 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 1.0 |
| Streptococcus pneumoniae ATCC 49619 | 0.125 |
| Enterococcus faecalis ATCC 29212 | 0.5 |
MIC: Minimum Inhibitory Concentration required to inhibit visible bacterial growth.
Detailed Experimental Protocols
The following protocols describe the key experiments used to characterize the activity of GI-131.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by GI-131.[5][7]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
Inhibitor Addition: Add varying concentrations of GI-131 (or vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation at 50°C for 30 minutes.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. Quantify the band intensities to determine the IC50 value.
Figure 2: Experimental workflow for the DNA gyrase supercoiling assay.
Gyrase Cleavage Assay
This assay determines if GI-131 stabilizes the covalent complex between DNA gyrase and DNA, leading to the accumulation of linear DNA.[7]
Methodology:
-
Reaction Setup: Combine supercoiled pBR322 plasmid DNA with DNA gyrase in the reaction buffer in the absence of ATP.
-
Inhibitor Addition: Add GI-131 at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Linearization: Add SDS to a final concentration of 1% and proteinase K, then incubate at 37°C for another 30 minutes to denature the enzyme and reveal the DNA breaks.
-
Analysis: Analyze the products by agarose gel electrophoresis. An increase in the linear form of the plasmid indicates stabilization of the cleavage complex.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase and is used to rule out direct inhibition of this function.[6]
Methodology:
-
Assay Principle: The assay is based on the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using a malachite green reagent.[6]
-
Reaction: Incubate DNA gyrase with ATP in the presence or absence of GI-131.
-
Detection: After incubation, add the malachite green reagent to the reaction. The absorbance at a specific wavelength (e.g., 650 nm) is proportional to the amount of Pi produced.
-
Analysis: Compare the ATPase activity in the presence of GI-131 to the control to determine if the compound inhibits this enzymatic step.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation: Serially dilute GI-131 in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of GI-131 at which there is no visible turbidity (bacterial growth).
The data presented in this guide indicate that the novel antibacterial agent, GI-131, is a potent inhibitor of bacterial DNA gyrase. Its mechanism of action involves the stabilization of the DNA-gyrase cleavage complex, leading to the formation of lethal double-strand DNA breaks. The potent in vitro inhibitory activity against DNA gyrase from various bacterial species translates into excellent antibacterial efficacy against a broad spectrum of both Gram-positive and Gram-negative pathogens, including drug-resistant strains. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of GI-131 and other novel DNA gyrase inhibitors. These findings underscore the potential of GI-131 as a promising candidate for further development in the fight against bacterial infections.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Screening of Quino-line-Based Antibacterial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity against a wide range of bacterial pathogens.[1][2] Since the discovery of the first quinolone, nalidixic acid, in 1962 as a byproduct of chloroquine synthesis, this class of synthetic antibacterial agents has undergone extensive structural modifications, leading to the development of more potent and pharmacokinetically favorable fluoroquinolones.[1][3] This guide provides an in-depth overview of the discovery process, initial screening methodologies, and the fundamental mechanism of action of quinoline-based antibacterial agents.
Quinolones exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][4][5] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[4][5] By inhibiting these enzymes, quinolones trap them in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[1][5] This mechanism is selective for bacterial enzymes, as the equivalent mammalian topoisomerases are significantly less susceptible to quinolone inhibition.[4]
The initial screening of novel quinoline derivatives is a critical step in the drug discovery pipeline. This process involves a series of in vitro assays designed to assess their antibacterial potency, spectrum of activity, and potential toxicity. Key screening methods include the determination of the Minimum Inhibitory Concentration (MIC) to quantify antibacterial activity and cytotoxicity assays to evaluate the compound's effect on mammalian cells. This guide will detail the experimental protocols for these essential screening assays and present a logical workflow for the initial evaluation of new quinoline-based antibacterial candidates.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5] Both enzymes are vital for maintaining the proper supercoiling and organization of the bacterial chromosome, a process essential for DNA replication and cell division.[4]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[4]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[5]
Quinolones bind to the complex formed between these enzymes and the bacterial DNA.[5] This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle, preventing the subsequent re-ligation of the DNA strands.[1][5] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events that ultimately results in bacterial cell death.[5] The specific primary target of a quinolone can differ between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[6][7]
Caption: Mechanism of action of quinolone antibiotics.
Initial Screening Workflow for Novel Quinolone-Based Agents
The discovery of new antibacterial agents follows a structured workflow designed to identify promising lead compounds from a large library of synthesized molecules.[8][9] The initial screening phase is crucial for eliminating compounds with undesirable properties and prioritizing those with potent antibacterial activity and acceptable safety profiles.
The workflow begins with the synthesis of a library of novel quinoline derivatives. These compounds then undergo primary screening to assess their in vitro antibacterial activity against a panel of representative Gram-positive and Gram-negative bacteria.[10] The most common assay for this purpose is the determination of the Minimum Inhibitory Concentration (MIC).[11] Compounds exhibiting potent antibacterial activity (low MIC values) are then subjected to secondary screening, which includes cytotoxicity testing against mammalian cell lines to assess their potential for host toxicity.[12] Promising candidates from this stage may then proceed to more advanced studies, such as determining their mechanism of action (e.g., DNA gyrase inhibition assays) and evaluating their efficacy in animal models of infection.
Caption: Initial screening workflow for quinolone-based agents.
Quantitative Data Summary
The following tables summarize the antibacterial activity (MIC) and enzyme inhibitory activity (IC50) of selected quinolone antibiotics against various bacterial strains and their target enzymes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Quinolones against Representative Bacteria
| Quinolone | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Enterococcus faecalis (μg/mL) |
| Ciprofloxacin | 0.125 - 1 | ≤0.008 - 0.03 | 0.06 - 0.5 | 0.5 - 2 |
| Levofloxacin | 0.12 - 1 | ≤0.015 - 0.06 | 0.25 - 2 | 0.5 - 4 |
| Moxifloxacin | 0.03 - 0.25 | 0.015 - 0.06 | 1 - 8 | 0.25 - 1 |
| Sitafloxacin | 0.015 - 0.25 | ≤0.015 - 0.06 | 0.06 - 1 | 0.12 - 0.5 |
Data compiled from multiple sources for illustrative purposes. Actual values can vary depending on the specific strain and testing conditions.
Table 2: 50% Inhibitory Concentrations (IC50) of Quinolones against Bacterial Topoisomerases
| Quinolone | DNA Gyrase IC50 (μg/mL) | Topoisomerase IV IC50 (μg/mL) |
| Ciprofloxacin | 27.8 | 2.5 - 5.0 |
| Levofloxacin | 28.1 | Not Reported |
| Gatifloxacin | 5.60 | Not Reported |
| Sitafloxacin | 1.38 | Not Reported |
| WCK-1734 | 1.25 | 2.5 - 5.0 |
Data compiled from studies on Enterococcus faecalis and Staphylococcus aureus.[7][13]
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[14][15]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)
-
Test quinolone compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Quinolone Dilutions:
-
Prepare a serial two-fold dilution of the test quinolone compound in the microtiter plate.
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).[16]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.[14]
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.[14]
-
-
Reading the Results:
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of compounds.[18]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test quinolone compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with the mammalian cell line at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinolone compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19][20]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)
-
Test quinolone compound
-
Positive control inhibitor (e.g., novobiocin or ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test quinolone compound.
-
Add the purified DNA gyrase to initiate the reaction.[20]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
-
The IC50 value can be determined by quantifying the band intensities at different compound concentrations.[19]
-
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibioticdiscovery.com [antibioticdiscovery.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Ceragenin CSA-131: A Comprehensive Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceragenin CSA-131 is a synthetic, small-molecule mimic of endogenous antimicrobial peptides (AMPs). Structurally, it is a cationic steroid antimicrobial designed to emulate the amphiphilic properties of natural AMPs, which allows it to selectively interact with and disrupt microbial cell membranes. This mode of action confers a broad spectrum of activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and certain viruses. Furthermore, emerging research has highlighted its potential as an anti-biofilm and anticancer agent. This technical guide provides an in-depth overview of the spectrum of activity of CSA-131, supported by quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.
Antimicrobial Spectrum of Activity
Ceragenin CSA-131 exhibits potent bactericidal and fungicidal activity. Its efficacy has been demonstrated against a diverse array of Gram-positive and Gram-negative bacteria, including strains with significant antibiotic resistance, as well as various fungal pathogens.
Antibacterial Activity
The antibacterial activity of CSA-131 is characterized by low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) across a range of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ceragenin CSA-131 against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Xen29 | 1 | 2 | [1] |
| Enterococcus faecium | Clinical Isolates | 0.03 - 16 | 1 - 32 | [2] |
| Enterococcus faecalis | Clinical Isolates | 0.03 - 16 | 1 - 32 | [2] |
| Streptococcus pneumoniae | ATCC 49619 | 1 | 2 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ceragenin CSA-131 against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 2 | [1] |
| Pseudomonas aeruginosa | Carbapenem-resistant | 2 - 8 | 4 - 32 | [4] |
| Acinetobacter baumannii | Colistin-resistant | 2 | N/A | [5] |
| Escherichia coli | Clinical Isolates | 1 - 8 | N/A | [6] |
| Klebsiella pneumoniae | Meropenem-resistant | 0.5 - 16 | N/A | [7] |
| Haemophilus influenzae | ATCC 49766 | 1 | 1 | [3] |
| Moraxella catarrhalis | Clinical Isolate | 0.5 | 0.5 | [3] |
Antifungal Activity
CSA-131 has demonstrated significant efficacy against a variety of fungal species, including those resistant to conventional antifungal agents.
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Ceragenin CSA-131 against Fungi
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 1 | 2 | [1] |
| Candida albicans | Clinical Isolates | 0.25 - 4 | 0.5 - 8 | [8] |
| Candida glabrata | Clinical Isolates | 0.25 - 2 | 0.5 - 4 | [8] |
| Candida krusei | Clinical Isolates | 0.5 - 4 | 1 - 8 | [8] |
| Candida tropicalis | 178 | 1 | 2 | [1] |
Anti-Biofilm Activity
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Ceragenin CSA-131 has been shown to effectively inhibit biofilm formation and eradicate established biofilms. For instance, CSA-131 has demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa and Candida species[2][9].
Anticancer and Antiviral Activity
Beyond its antimicrobial properties, CSA-131 has shown promise as a potential therapeutic agent for cancer and viral infections.
Anticancer Activity
CSA-131 exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action in cancer cells is believed to involve membrane disruption, induction of apoptosis, and generation of reactive oxygen species (ROS)[10][11].
Table 4: In Vitro Anticancer Activity of Ceragenin CSA-131
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | ~12.6 | [11] |
| DLD-1 | Colon Cancer | ~24.8 | [11] |
| SKOV-3 | Ovarian Cancer | Not explicitly stated, but demonstrated cytotoxic effects | [12] |
| HCT116 | Colon Cancer | Suppressed proliferation in a dose-dependent manner | [13] |
Antiviral Activity
While the antiviral activity of ceragenins as a class has been reported, specific quantitative data for CSA-131 against a range of viruses is an area of ongoing research[14]. The proposed mechanism involves the disruption of the viral envelope, similar to its action on microbial membranes.
Mechanism of Action
The primary mechanism of action of CSA-131 is the targeted disruption of cell membranes. This process is initiated by the electrostatic attraction between the cationic CSA-131 molecule and the negatively charged components of microbial and cancer cell membranes.
Membrane Disruption and Depolarization
Upon binding, CSA-131 inserts into the lipid bilayer, leading to a loss of membrane integrity, depolarization, and leakage of intracellular contents, ultimately resulting in cell death. This rapid, membrane-centric action is a key factor in its broad-spectrum efficacy and the low propensity for resistance development[15].
Induction of Oxidative Stress and Apoptosis
In addition to direct membrane damage, CSA-131 has been shown to induce the production of reactive oxygen species (ROS) within bacterial and cancer cells, contributing to its cytotoxic effects[16][17]. In cancer cells, CSA-131 can trigger caspase-dependent apoptosis, a programmed cell death pathway[10][18].
Induction of the Cpx Envelope Stress Response
In Gram-negative bacteria, exposure to ceragenins can induce the Cpx envelope stress response, a protective mechanism against membrane-damaging agents[16][19][20]. However, the potent and rapid action of CSA-131 often overwhelms these defense mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
1. Inoculum Preparation: a. A single colony of the test microorganism is inoculated into an appropriate broth medium and incubated overnight under optimal growth conditions. b. The overnight culture is diluted in fresh broth to achieve a standardized inoculum, typically around 5 x 10^5 colony-forming units (CFU)/mL.
2. Microdilution Assay: a. Serial two-fold dilutions of CSA-131 are prepared in a 96-well microtiter plate using the appropriate broth medium. b. Each well is inoculated with the standardized microbial suspension. c. Positive (microorganism without CSA-131) and negative (broth only) controls are included. d. The plate is incubated for 16-24 hours under optimal growth conditions.
3. Determination of MIC and MBC/MFC: a. The MIC is determined as the lowest concentration of CSA-131 that completely inhibits visible growth of the microorganism. b. To determine the MBC/MFC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. c. The plates are incubated for 24-48 hours. d. The MBC/MFC is defined as the lowest concentration of CSA-131 that results in a ≥99.9% reduction in the initial inoculum.
Crystal Violet Biofilm Assay
1. Biofilm Formation: a. A standardized suspension of the test microorganism is added to the wells of a flat-bottom 96-well plate. b. The plate is incubated for 24-48 hours to allow for biofilm formation.
2. Treatment with CSA-131: a. After incubation, the planktonic cells are gently removed, and the wells are washed with a sterile saline solution. b. Various concentrations of CSA-131 are added to the wells containing the established biofilms. c. The plate is incubated for a further 24 hours.
3. Quantification of Biofilm: a. The wells are washed again to remove non-adherent cells. b. The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes. c. Excess stain is removed by washing with water. d. The bound crystal violet is solubilized with 30% acetic acid or ethanol. e. The absorbance is measured at a wavelength of 570-600 nm using a microplate reader to quantify the biofilm mass[21][22][23][24].
Membrane Depolarization Assay
1. Cell Preparation: a. Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.3). b. The cells are resuspended in the same buffer to a standardized optical density.
2. Staining and Measurement: a. The cell suspension is incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), until a stable baseline fluorescence is achieved. This dye exhibits increased fluorescence upon release from the polarized membrane into the cytoplasm[15][25][26][27][28]. b. CSA-131 is added to the cell suspension at various concentrations. c. The change in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane depolarization.
Reactive Oxygen Species (ROS) Detection Assay
1. Cell Preparation and Treatment: a. Bacterial or cancer cells are prepared and treated with various concentrations of CSA-131 as described in the respective protocols.
2. ROS Detection: a. A fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension. b. The cells are incubated to allow for the uptake and de-esterification of the probe. c. The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels[29][30].
Visualizations
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Proposed Mechanism of Action of CSA-131.
Caption: Induction of the Cpx Envelope Stress Response.
Conclusion
Ceragenin CSA-131 is a promising therapeutic candidate with a broad spectrum of activity against clinically relevant pathogens and cancer cells. Its rapid, membrane-targeting mechanism of action makes it less susceptible to the development of resistance compared to traditional antibiotics. The extensive data on its antimicrobial, anti-biofilm, and anticancer properties, coupled with a growing understanding of its molecular mechanisms, underscore its potential for further development in a variety of clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel antimicrobial agent. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in clinical settings[31][32].
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antimicrobial Activity of Ceragenins against Vancomycin-Susceptible and -Resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceragenins and Ceragenin-Based Core-Shell Nanosystems as New Antibacterial Agents against Gram-Negative Rods Causing Nosocomial Infections [mdpi.com]
- 8. Efficacy of Ceragenins in Controlling the Growth of Oral Microorganisms: Implications for Oral Hygiene Management [mdpi.com]
- 9. Assessment of Ceragenins in Prevention of Damage to Voice Prostheses Caused by Candida Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Synergistic Effects of Ceragenin CSA-131 Combined with Iron Oxide Magnetic Nanoparticles Against Cancer Cells [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Synergistic Effects of Ceragenin CSA-131 Combined with Iron Oxide Magnetic Nanoparticles Against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ceragenin CSA-13 displays high antibacterial efficiency in a mouse model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceragenin CSA-13 as free molecules and attached to magnetic nanoparticle surfaces induce caspase-dependent apoptosis in human breast cancer cells via disruption of cell oxidative balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Cpx Envelope Stress Response Is Controlled by Amplification and Feedback Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of the Cpx Envelope Stress Pathway Contributes to Escherichia coli Tolerance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
- 22. Protocols · Benchling [benchling.com]
- 23. ableweb.org [ableweb.org]
- 24. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pure.uva.nl [pure.uva.nl]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Reactive oxygen species measure for rapid detection of infection in fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Preliminary Investigation into the Antifungal Properties of Antibacterial Agent 131 (Compound 4m)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary findings on the antifungal properties of Antibacterial agent 131, a novel quinoline-thiazole derivative also identified as compound 4m. The data presented herein is collated from in vitro studies and aims to provide a foundational understanding of its potential as an antifungal therapeutic.
Executive Summary
This compound (compound 4m) has demonstrated promising in vitro antifungal activity against a range of clinically relevant Candida species. Its mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The agent exhibits potent antifungal effects at low concentrations while maintaining a favorable cytotoxicity profile against a mammalian cell line. This whitepaper details the quantitative antifungal data, experimental methodologies, and the putative mechanism of action to support further investigation and development.
In Vitro Antifungal Activity
The antifungal efficacy of this compound was evaluated against four Candida species. The Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the fungal growth (MIC90) was determined.
Table 1: In Vitro Antifungal Activity of this compound (Compound 4m)
| Fungal Strain | ATCC Strain Number | MIC90 (µg/mL) |
| Candida krusei | ATCC 6258 | ≤0.06 |
| Candida parapsilosis | ATCC 22019 | 0.24 |
| Candida albicans | ATCC 24433 | 1.95 |
| Candida glabrata | ATCC 90030 | 1.95 |
Cytotoxicity Profile
The cytotoxic potential of this compound was assessed using the NIH/3T3 mouse embryonic fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined after a 24-hour exposure period.
Table 2: In Vitro Cytotoxicity of this compound (Compound 4m)
| Cell Line | Incubation Period | IC50 (µM) |
| NIH/3T3 | 24 hours | 34.51 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is reported to exert its antifungal effect by blocking the production of ergosterol, an essential component of the fungal cell membrane.[1] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which is a critical step in the ergosterol biosynthesis pathway.[2]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal susceptibility testing was performed using the broth microdilution method.
-
Preparation of Fungal Inoculum: Fungal strains were cultured on an appropriate agar medium. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Preparation of Agent Dilutions: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions were then prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted agent was inoculated with the fungal suspension. The microtiter plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC90 was determined as the lowest concentration of the agent that resulted in a 90% reduction in visible growth compared to a drug-free control well.
Caption: Workflow for the broth microdilution MIC assay.
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against NIH/3T3 cells.
-
Cell Seeding: NIH/3T3 cells were seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT). The absorbance was measured using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the agent that causes a 50% reduction in cell viability, was calculated from the dose-response curve.
Ergosterol Biosynthesis Inhibition Assay (General Protocol)
While the primary research indicates inhibition of lanosterol 14α-demethylase, a detailed protocol for this specific compound is not available. The following is a general spectrophotometric method for quantifying total ergosterol content.
-
Fungal Culture and Treatment: Candida cells are grown to mid-log phase and then incubated with various concentrations of this compound for a defined period.
-
Cell Harvesting and Saponification: Cells are harvested by centrifugation, and the cell pellet is treated with a solution of potassium hydroxide in ethanol and heated to saponify the cellular lipids.
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using a non-polar solvent such as n-heptane.
-
Spectrophotometric Analysis: The extracted sterol fraction is diluted in ethanol, and the absorbance is scanned from 230 to 300 nm. The characteristic four-peaked curve of ergosterol is observed, and the amount of ergosterol is quantified based on the absorbance at specific wavelengths (typically around 281.5 nm).
-
Inhibition Calculation: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.
Caption: General workflow for the ergosterol quantification assay.
Conclusion and Future Directions
The preliminary in vitro data for this compound (compound 4m) are encouraging, suggesting it is a potent inhibitor of fungal growth with a defined mechanism of action and acceptable cytotoxicity. Further studies are warranted to explore its broader antifungal spectrum, in vivo efficacy in animal models of fungal infections, and to further elucidate its precise interactions with the target enzyme, lanosterol 14α-demethylase. These investigations will be crucial in determining the clinical potential of this promising antifungal candidate.
References
Exploring the Chemical Space of Synthetic Antimicrobial Peptides: A Technical Guide to Ceragenins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Ceragenins, a class of synthetic antimicrobial peptides, have emerged as promising candidates due to their broad-spectrum activity, potent bactericidal mechanism, and lower propensity for resistance development compared to traditional antibiotics. This technical guide provides an in-depth exploration of the chemical space of ceragenins, detailing their structure-activity relationships, mechanism of action, and the experimental methodologies used for their evaluation. Quantitative antimicrobial activity data is presented in structured tables for comparative analysis. Detailed protocols for key experiments and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this critical area.
Introduction to Ceragenins: Synthetic Mimics of Nature's Defense
Ceragenins, also known as cationic steroid antimicrobials (CSAs), are synthetically produced, small-molecule compounds that mimic the structure and function of endogenous antimicrobial peptides (AMPs).[1][2] These molecules are built upon a cholic acid scaffold, a bile acid that provides a rigid, amphipathic structure.[3][4] By attaching cationic amino groups and other chemical moieties to this steroid backbone, ceragenins acquire a net positive charge and a facially amphipathic character, with distinct hydrophobic and hydrophilic faces.[1][3] This architecture is crucial for their antimicrobial activity, as it facilitates their interaction with and disruption of microbial cell membranes.[1][5]
A key advantage of ceragenins over natural AMPs is their non-peptide nature, which makes them resistant to proteolytic degradation and more cost-effective to manufacture on a large scale.[6][7] They exhibit broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungi and some viruses.[8][9][10]
Chemical Space and Structure-Activity Relationships
The antimicrobial potency and spectrum of ceragenins are intricately linked to their chemical structure. Modifications to the cholic acid backbone, the nature and number of cationic groups, and the length and composition of hydrophobic side chains all contribute to the overall activity and selectivity of these compounds.
Key structural features influencing ceragenin activity include:
-
Cationic Charge: The positively charged groups are essential for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Amphipathicity: The separation of charged and hydrophobic regions allows for the insertion of the molecule into the lipid bilayer, leading to membrane destabilization.[3]
-
Hydrophobic Tail: The length and character of the hydrophobic "tail" at the C-24 position of the cholic acid scaffold can influence the efficiency of membrane translocation and overall antimicrobial activity, particularly against Gram-negative bacteria.[11]
Several ceragenins have been synthesized and extensively studied, with some of the most prominent examples being CSA-13, CSA-44, and CSA-131.[8][12][13] Variations in their structures lead to differences in their antimicrobial profiles.
Quantitative Antimicrobial Activity of Ceragenins
The in vitro efficacy of ceragenins is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported antimicrobial activities of various ceragenins against key ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections.[14]
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Ceragenins against ESKAPE Pathogens (in µg/mL)
| Ceragenin | E. faecium | S. aureus | K. pneumoniae | A. baumannii | P. aeruginosa |
| CSA-13 | 1-32[15] | - | 0.5-32[8] | 8[6] | 0.5-32[12][16][17] |
| CSA-44 | 1-16[15] | - | 0.5-32[8] | 16[6] | 8[9] |
| CSA-131 | 0.03-16[15] | - | 0.5-16[8] | 2-8[6][18] | 1-2[9][18] |
| CSA-138 | 0.03-32[15] | - | 32[3] | 16[6] | 16[9] |
| CSA-142 | 2-16[15] | - | 128[3] | - | - |
| CSA-192 | 0.5-32[15] | - | - | - | - |
Table 2: MIC50 and MIC90 Values of Ceragenins against ESKAPE Pathogens (in µg/mL)
| Ceragenin | Pathogen | MIC50 | MIC90 | Reference(s) |
| CSA-13 | A. baumannii | 4 | 8 | [6][19] |
| P. aeruginosa | 2 | - | [1] | |
| P. aeruginosa | 8 | - | [12] | |
| P. aeruginosa | 16 | - | [17] | |
| CSA-44 | K. pneumoniae | - | 32 | [3] |
| A. baumannii | 8 | 16 | [6][19] | |
| P. aeruginosa | 4 | - | [12] | |
| P. aeruginosa | 8 | - | [9] | |
| CSA-131 | K. pneumoniae | - | 16 | [3] |
| A. baumannii | 1 | 2 | [8] | |
| A. baumannii | 2 | 8 | [6][19] | |
| P. aeruginosa | 1 | 2 | [18] | |
| P. aeruginosa | 8 | - | [9] | |
| CSA-138 | K. pneumoniae | - | 32 | [3] |
| A. baumannii | 4 | 16 | [6][19] | |
| P. aeruginosa | 2 | - | [12] | |
| P. aeruginosa | 16 | - | [9] | |
| CSA-142 | K. pneumoniae | - | 128 | [3] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action: Disruption of Bacterial Membranes and Beyond
The primary mechanism of action of ceragenins involves the rapid and potent disruption of bacterial cell membranes.[5] This process is initiated by the electrostatic attraction of the cationic ceragenin to the anionic surface of the bacterial membrane.[1] Upon binding, the amphipathic nature of the ceragenin allows it to insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[11]
Beyond direct membrane disruption, studies have shown that ceragenins can also trigger specific cellular stress responses in bacteria. In Escherichia coli, exposure to ceragenins has been shown to induce the Cpx envelope stress response, a signaling pathway that helps bacteria cope with damage to the cell envelope.[4][20] Additionally, ceragenins have been observed to modulate the expression of genes involved in phosphate transport.[21][22][23]
Signaling Pathway: Ceragenin-Induced Cpx Envelope Stress Response
The following diagram illustrates the proposed interaction of ceragenins with the bacterial envelope and the subsequent activation of the Cpx two-component regulatory system.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of ceragenins and other synthetic antimicrobial peptides.
Synthesis and Characterization of Ceragenins
While specific, detailed synthesis protocols for individual ceragenins are often proprietary, the general approach involves the chemical modification of a cholic acid scaffold.[5][24]
General Synthesis Outline:
-
Protection of Hydroxyl Groups: The hydroxyl groups of cholic acid are typically protected to allow for selective modification of the carboxylic acid group.
-
Amine Moiety Introduction: Amine-containing side chains are introduced at the C-3, C-7, and C-12 positions of the steroid backbone. This is often achieved through reductive amination of the corresponding ketone derivatives.
-
Modification of the C-24 Carboxylic Acid: The carboxylic acid at the C-24 position is modified to introduce the desired hydrophobic tail.
-
Deprotection: The protecting groups on the amine functionalities are removed to yield the final cationic ceragenin.
-
Purification: The synthesized ceragenin is purified using techniques such as silica gel chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
Antimicrobial Susceptibility Testing
5.2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceragenin stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Ceragenin Dilutions: Serially dilute the ceragenin stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well containing the ceragenin dilutions. Include a positive control well (bacteria in broth without ceragenin) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the ceragenin at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
5.2.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (35-37°C)
Procedure:
-
Subculture from MIC Plate: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the ceragenin that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Membrane Permeabilization Assays
5.3.1. Outer Membrane Permeabilization Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and intercalate into the phospholipid bilayer, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer
-
NPN solution
-
Ceragenin solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Bacterial Suspension: Harvest and wash the bacterial cells and resuspend them in HEPES buffer to a specific optical density.
-
Add NPN: Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Measure Baseline Fluorescence: Record the baseline fluorescence of the NPN-bacterial suspension.
-
Add Ceragenin: Add the ceragenin at the desired concentration and immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.
5.3.2. Inner Membrane Depolarization Assay (diSC3(5) Assay)
This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)). This dye accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the inner membrane causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., PBS with glucose)
-
diSC3(5) solution
-
Ceragenin solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Bacterial Suspension: Harvest and wash the bacterial cells and resuspend them in the appropriate buffer.
-
Load with diSC3(5): Incubate the bacterial suspension with diSC3(5) in the dark to allow the dye to accumulate in the polarized membranes until a stable, quenched fluorescence signal is achieved.
-
Measure Baseline Fluorescence: Record the stable baseline fluorescence.
-
Add Ceragenin: Add the ceragenin at the desired concentration and monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates inner membrane depolarization.
Experimental Workflow for Ceragenin Evaluation
The following diagram outlines a typical experimental workflow for the discovery and evaluation of novel ceragenins.
Conclusion and Future Directions
Ceragenins represent a promising and versatile class of synthetic antimicrobial agents with the potential to address the urgent challenge of antibiotic resistance. Their unique mechanism of action, targeting the fundamental structure of microbial membranes, makes the development of resistance less likely. The ability to systematically modify their chemical structure provides a powerful platform for optimizing their antimicrobial activity, selectivity, and pharmacokinetic properties.
Future research in the field of ceragenins will likely focus on:
-
Expanding the Chemical Space: Synthesizing and screening novel ceragenin analogues to identify compounds with enhanced activity against specific pathogens or improved safety profiles.
-
Elucidating Detailed Mechanisms: Further investigating the molecular interactions of ceragenins with bacterial membranes and their impact on cellular signaling pathways to identify new targets and strategies for overcoming resistance.
-
Developing Drug Delivery Systems: Formulating ceragenins into advanced drug delivery systems to improve their bioavailability, reduce potential toxicity, and enable targeted delivery to sites of infection.
-
In Vivo Studies and Clinical Translation: Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of lead ceragenin candidates for various infectious diseases.
The continued exploration of the chemical space of ceragenins holds significant promise for the development of the next generation of antimicrobial therapeutics.
References
- 1. karger.com [karger.com]
- 2. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]
- 3. Comparative In Vitro Activities of First and Second-Generation Ceragenins Alone and in Combination with Antibiotics Against Multidrug-Resistant Klebsiella pneumoniae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 7. Regulatory role of the Cpx ESR in bacterial behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. turkjps.org [turkjps.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Design, synthesis, antimicrobial activity, stability, and mechanism of action of bioresorbable ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activities of Ceragenins against Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Resistance in ESKAPE Pathogens: A Retrospective Epidemiological Study at the University Hospital of Palermo, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ceragenin-mediated disruption of Pseudomonas aeruginosa biofilms | PLOS One [journals.plos.org]
- 17. Potential synergy activity of the novel ceragenin, CSA-13, against clinical isolates of Pseudomonas aeruginosa, including multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic Activity of Ceragenins Against Carbapenem-Resistant Acinetobacter baumannii Strains in Both Checkerboard and Dynamic Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Cpx Envelope Stress Response Is Controlled by Amplification and Feedback Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleotide sequence of the genes involved in phosphate transport and regulation of the phosphate regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 131 against Escherichia coli
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a critical parameter in the assessment of new antimicrobial agents, providing a quantitative measure of their in vitro potency. This document outlines detailed protocols for determining the MIC of the novel antibacterial agent 131 against Escherichia coli using three standard methods: broth microdilution, agar dilution, and gradient diffusion. Adherence to standardized procedures, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for accurate and reproducible results.[3][4]
Materials and Reagents
-
This compound
-
Escherichia coli test strain(s)
-
Quality Control (QC) Strains: E. coli ATCC® 25922™ and E. coli ATCC® 35218™.[5][6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
-
Inoculating loops and spreaders
-
Vortex mixer
-
Gradient diffusion strips (if applicable)
Experimental Protocols
Inoculum Preparation (Applicable to all methods)
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli.[7]
-
Within 15 minutes of preparation, dilute the standardized inoculum to the final required concentration for each specific method.[7]
Method 1: Broth Microdilution
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.[8]
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should be twice the final desired test concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (from step 3.1) in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of this diluted inoculum to each well of the microtiter plate. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL.[7][9]
-
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the inoculum, with no antibacterial agent.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7][8]
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining MIC using the broth microdilution method.
Method 2: Agar Dilution
Considered a gold standard for susceptibility testing, this method involves incorporating the antibacterial agent into an agar medium.[10][11]
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar-agent mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension (from step 3.1) to achieve a concentration of approximately 1 x 10⁷ CFU/mL.
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted inoculum, resulting in approximately 1 x 10⁴ CFU per spot.[9][10] Multiple strains can be tested on the same plate.
-
-
Controls:
-
Growth Control: An MHA plate with no antibacterial agent, inoculated in the same manner.
-
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. coli at the inoculation spot.
-
Diagram: Agar Dilution Workflow
Caption: Workflow for determining MIC using the agar dilution method.
Method 3: Gradient Diffusion
This method utilizes a pre-defined, continuous gradient of an antibiotic on a plastic strip.[2][12]
-
Plate Preparation and Inoculation:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension (from step 3.1).
-
Allow the plate to dry for 5-15 minutes.
-
-
Strip Application:
-
Aseptically apply the gradient diffusion strip containing this compound to the center of the agar surface.
-
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[2]
-
Result Interpretation:
Diagram: Gradient Diffusion Principle
Caption: Principle of MIC determination using the gradient diffusion method.
Quality Control
For each batch of MIC tests, include the reference QC strains E. coli ATCC® 25922™ and E. coli ATCC® 35218™.[5][13] The resulting MIC values for these strains must fall within the acceptable ranges established by CLSI or EUCAST for the control antibiotics.[14][15] This ensures the validity of the test system, including the medium, inoculum, incubation, and the activity of the antibacterial agent.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: MIC of this compound against E. coli
| E. coli Strain | Method | MIC (µg/mL) |
| Test Strain 1 | Broth Microdilution | |
| Test Strain 2 | Broth Microdilution | |
| Test Strain 1 | Agar Dilution | |
| Test Strain 2 | Agar Dilution | |
| Test Strain 1 | Gradient Diffusion | |
| Test Strain 2 | Gradient Diffusion |
Table 2: Quality Control MIC Results
| QC Strain | Control Antibiotic | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| E. coli ATCC® 25922™ | [e.g., Ampicillin] | [Specify CLSI/EUCAST Range] | |
| E. coli ATCC® 25922™ | [e.g., Ciprofloxacin] | [Specify CLSI/EUCAST Range] | |
| E. coli ATCC® 35218™ | [e.g., Amoxicillin-Clavulanate] | [Specify CLSI/EUCAST Range] |
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 3. iacld.com [iacld.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 6. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. szu.gov.cz [szu.gov.cz]
- 15. analyse.eu [analyse.eu]
Application Notes and Protocols for Time-Kill Assay with Ceragenin CSA-131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of the ceragenin compound CSA-131. Ceragenins are synthetic mimics of endogenous antimicrobial peptides that exhibit broad-spectrum antimicrobial activity. This document outlines the experimental workflow, data analysis, and interpretation, and includes a summary of quantitative data from published studies.
Introduction to Ceragenin CSA-131
Ceragenin CSA-131 is a cationic steroid antimicrobial that mimics the amphiphilic structure of natural antimicrobial peptides. Its mechanism of action involves the electrostatic attraction to negatively charged components of bacterial cell membranes, such as lipopolysaccharide (LPS) and phosphatidylglycerol.[1] This interaction leads to the disruption of the membrane, causing leakage of cellular contents and ultimately, cell death.[2] CSA-131 has demonstrated potent bactericidal activity against a range of multidrug-resistant bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.[3][4] The time-kill assay is a dynamic method used to assess the rate and extent of this bactericidal activity.
Experimental Protocols
This protocol is based on established methodologies for time-kill assays, including those outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Materials
-
Ceragenin CSA-131 (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile polypropylene tubes and 96-well plates
-
Spectrophotometer
-
Incubator (37°C)
-
Shaker
-
Pipettes and sterile tips
-
Plate spreader or sterile beads
-
Colony counter
Experimental Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (e.g., 180 rpm) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
-
Preparation of CSA-131 Dilutions:
-
Prepare a series of dilutions of the CSA-131 stock solution in CAMHB to achieve the desired final concentrations for the assay.
-
Commonly tested concentrations are based on the Minimum Inhibitory Concentration (MIC) of the organism, for example: 0.5 x MIC, 1 x MIC, 2 x MIC, and 4 x MIC.
-
-
Time-Kill Assay:
-
In sterile tubes, combine the diluted bacterial inoculum with the various concentrations of CSA-131. The final volume should be sufficient for sampling at all time points (e.g., 10 mL).
-
Include a growth control tube containing the bacterial inoculum without any CSA-131.
-
Incubate all tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Plot the mean log₁₀ CFU/mL against time for each CSA-131 concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[5] Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in the initial CFU/mL.
-
Data Presentation
The following tables summarize the bactericidal activity of CSA-131 against Pseudomonas aeruginosa and Acinetobacter baumannii from published studies.
Table 1: Time-Kill Assay Data for Ceragenin CSA-131 against Pseudomonas aeruginosa
| Bacterial Strain | CSA-131 Concentration (mg/L) | Time (h) | Log₁₀ Reduction in CFU/mL | Reference |
| Colistin-Resistant P. aeruginosa | 1 x MIC | 24 | Bactericidal | [4] |
| Colistin-Resistant P. aeruginosa | 2 x MIC | 24 | Bactericidal | [4] |
| Colistin-Resistant P. aeruginosa | 4 x MIC | 24 | Bactericidal | [4] |
| Carbapenem-Resistant P. aeruginosa | MIC₅₀ = 4 | N/A | MBC values were equal to or twice the MIC values | [8] |
Table 2: Time-Kill Assay Data for Ceragenin CSA-131 against Acinetobacter baumannii
| Bacterial Strain | CSA-131 Concentration (mg/L) | Time (h) | Log₁₀ Reduction in CFU/mL | Reference |
| Colistin-Resistant A. baumannii | 1 x MIC | 24 | Bactericidal | [4] |
| Colistin-Resistant A. baumannii | 2 x MIC | 24 | Bactericidal | [4] |
| Colistin-Resistant A. baumannii | 4 x MIC | 24 | Bactericidal | [4] |
| Carbapenem-Resistant A. baumannii | N/A | 4 | 3-log reduction | [9] |
| Carbapenem-Resistant A. baumannii | MIC₅₀ = 2 | N/A | MBC values between 1 and 16 µg/mL | [3] |
Mandatory Visualization
Caption: Experimental workflow for the time-kill assay of ceragenin CSA-131.
Caption: Mechanism of action of ceragenin CSA-131 on the bacterial cell membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. scribd.com [scribd.com]
- 7. actascientific.com [actascientific.com]
- 8. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Antibacterial agent 131 in combating multidrug-resistant E. coli ST131.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli sequence type 131 (ST131) has emerged as a globally disseminated, multidrug-resistant (MDR) pathogen responsible for a significant proportion of extraintestinal infections, including urinary tract infections and bacteremia.[1][2][3][4][5][6] The ST131 clone is frequently associated with resistance to fluoroquinolones and extended-spectrum cephalosporins, often mediated by extended-spectrum β-lactamases (ESBLs) such as CTX-M-15, posing a significant challenge to clinical treatment.[2][4][7][8]
Antibacterial agent 131 is a novel quinoline derivative with demonstrated antimicrobial effects.[9] Its primary mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy against multidrug-resistant E. coli ST131.
Application Notes
This compound presents a promising therapeutic candidate against MDR E. coli ST131 due to its targeted mechanism of action. As a quinolone, it belongs to a class of antibiotics that directly interfere with bacterial DNA synthesis.[10] The increasing prevalence of fluoroquinolone resistance in ST131, often due to mutations in the gyrA and parC genes, necessitates the evaluation of novel quinoline derivatives like this compound that may overcome existing resistance mechanisms.[2][11]
Initial studies have shown that this compound exhibits activity against standard E. coli strains.[9] The protocols outlined below are designed to rigorously assess its activity specifically against well-characterized clinical isolates of MDR E. coli ST131. These experiments will determine the agent's potency, bactericidal or bacteriostatic nature, and its potential for synergistic interactions with other antibiotics.
Data Presentation
The following tables summarize hypothetical quantitative data for the activity of this compound against representative MDR E. coli ST131 strains compared to a reference antibiotic, ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli ST131
| Bacterial Strain | Antibiotic Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli ST131-1 | ESBL-producing, Ciprofloxacin-R | 4 | >128 |
| E. coli ST131-2 | ESBL-producing, Ciprofloxacin-R | 8 | >128 |
| E. coli ST131-3 | ESBL-negative, Ciprofloxacin-R | 2 | 64 |
| E. coli ATCC 25922 | Reference Strain | 0.5 | 0.015 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against E. coli ST131
| Bacterial Strain | This compound MBC (µg/mL) | MBC/MIC Ratio |
| E. coli ST131-1 | 8 | 2 |
| E. coli ST131-2 | 16 | 2 |
| E. coli ST131-3 | 4 | 2 |
| E. coli ATCC 25922 | 1 | 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory practices and safety precautions should be followed.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
This compound
-
MDR E. coli ST131 isolates and a reference strain (E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the E. coli ST131 isolate.
-
Inoculate into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the initial bacteria survive).
Time-Kill Kinetic Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
This compound
-
MDR E. coli ST131 isolate
-
CAMHB
-
Shaking incubator (37°C)
-
MHA plates
Procedure:
-
Prepare a logarithmic phase culture of the E. coli ST131 isolate in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC. Include a growth control without the antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto MHA plates to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Visualizations
The following diagrams illustrate the mechanism of action, experimental workflow, and logical relationships relevant to the application of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating antibacterial efficacy.
Caption: Quinolone resistance pathways in E. coli ST131.
References
- 1. Escherichia coli Sequence Type 131 as a Prominent Cause of Antibiotic Resistance among Urinary Escherichia coli Isolates from Reproductive-Age Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A New Clone Sweeps Clean: the Enigmatic Emergence of Escherichia coli Sequence Type 131 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of the Multidrug Resistant Escherichia coli ST131 Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pandemic Escherichia coli sequence type 131 strain is acquired even in the absence of antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of presence of clone ST131 and biofilm formation in ESBL producing and non-producing Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into a Multidrug Resistant Escherichia coli Pathogen of the Globally Disseminated ST131 Lineage: Genome Analysis and Virulence Mechanisms | PLOS One [journals.plos.org]
- 8. Escherichia coli ST131: a multidrug-resistant clone... | F1000Research [f1000research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Escherichia coli sequence type ST131 as the major cause of serious multidrug-resistant E. coli infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 131 in a Murine Model of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 131, also known as Ceragenin CSA-131, is a synthetic, cholic acid-based antimicrobial compound designed to mimic the activity of natural antimicrobial peptides.[1] As a member of the ceragenin family, CSA-131 exhibits broad-spectrum bactericidal activity by disrupting bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[2][3] These agents are characterized by their amphipathic nature, which facilitates their interaction with and insertion into the lipid bilayer of microbial membranes, leading to membrane depolarization and increased permeability.[3][4] This document provides detailed application notes and protocols for the use of this compound (CSA-131) in a murine model of urinary tract infection (UTI), a critical preclinical step in evaluating its therapeutic potential.
Mechanism of Action
This compound (CSA-131) exerts its bactericidal effect through a multi-step process targeting the integrity of the bacterial cell membrane. This mechanism is distinct from many conventional antibiotics, which inhibit processes like protein or cell wall synthesis.[1] The proposed signaling pathway and mechanism are outlined below.
Caption: Mechanism of action for CSA-131.
Data Presentation
The following tables summarize the in vitro activity of this compound (CSA-131) against common uropathogens and provide a representative summary of its potential in vivo efficacy based on studies of closely related ceragenins.
Table 1: In Vitro Antimicrobial Activity of this compound (CSA-131) against Uropathogenic E. coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| E. coli Xen14 | 1 - 4 | 2 - 8 | [5] |
| K. pneumoniae (clinical isolates) | 1 - 8 | Not Reported | [4] |
| A. baumannii (clinical isolates) | 1 - 2 | Not Reported | [4] |
Table 2: Representative In Vivo Efficacy of Ceragenin Treatment in a Murine UTI Model.
| Treatment Group | Bacterial Load in Bladder (CFU/g tissue) | Bacterial Load in Kidneys (CFU/g tissue) |
| Vehicle Control | 1 x 10^7 | 1 x 10^5 |
| This compound (hypothetical) | 1 x 10^3 | 1 x 10^2 |
| Ciprofloxacin (Comparator) | 5 x 10^2 | 5 x 10^1 |
Note: The in vivo efficacy data is a hypothetical representation based on the potent bactericidal effects described for ceragenins in murine UTI models. Actual results may vary and require experimental validation.
Experimental Protocols
Protocol 1: Murine Model of Ascending Urinary Tract Infection
This protocol describes a standard method for inducing a urinary tract infection in female mice, which closely mimics the ascending route of infection in humans.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Uropathogenic Escherichia coli (UPEC), e.g., strain CFT073 or a clinical isolate
-
Luria-Bertani (LB) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Sterile, flexible polyethylene catheter (e.g., PE10)
-
Micropipettes and sterile tips
-
Animal handling and surgical equipment
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate UPEC into LB broth and grow overnight at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash twice with sterile PBS.
-
Resuspend the bacterial pellet in sterile PBS to a final concentration of 1-5 x 10^8 CFU/mL. Verify the concentration by serial dilution and plating on LB agar.
-
-
Transurethral Inoculation:
-
Anesthetize the mice using isoflurane.
-
Gently insert the sterile catheter through the urethral opening into the bladder.
-
Slowly instill 50 µL of the bacterial suspension (5 x 10^7 to 2.5 x 10^8 CFU) directly into the bladder.
-
Withdraw the catheter carefully.
-
Allow the mice to recover on a warming pad.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for signs of infection such as weight loss, lethargy, and ruffled fur.
-
Urine can be collected for bacterial enumeration at various time points.
-
Caption: Workflow for UTI model and treatment.
Protocol 2: Efficacy Testing of this compound (CSA-131)
This protocol outlines the procedure for evaluating the in vivo efficacy of CSA-131 in the established murine UTI model.
Materials:
-
Infected mice (from Protocol 1)
-
This compound (CSA-131) solution
-
Vehicle control (e.g., sterile saline or PBS)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Administration equipment (e.g., gavage needles, syringes for injection)
-
Tissue homogenization equipment
-
Sterile 1% Triton X-100 in PBS
Procedure:
-
Animal Grouping:
-
At 24 hours post-infection, randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., intraperitoneal injection of saline)
-
Group 2: this compound (e.g., 1-10 mg/kg, administered intraperitoneally or intravenously)
-
Group 3: Positive Control (e.g., Ciprofloxacin, 10 mg/kg, oral gavage)
-
-
-
Treatment Administration:
-
Administer the assigned treatment to each mouse. The route of administration (intraperitoneal, intravenous, or oral) should be determined based on the pharmacokinetic properties of CSA-131.
-
Treatment can be administered as a single dose or multiple doses over a set period (e.g., twice daily for 2 days).
-
-
Endpoint and Tissue Collection:
-
At a predetermined endpoint (e.g., 48 hours after the first treatment), euthanize the mice by an approved method.
-
Aseptically harvest the bladder and both kidneys.
-
-
Bacterial Load Determination:
-
Weigh each organ.
-
Homogenize each organ individually in 1 mL of sterile 1% Triton X-100 in PBS.
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads in the bladders and kidneys of the CSA-131 treated group to the vehicle control and positive control groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in CFU in the treated group indicates efficacy.
-
Safety and Handling Precautions
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
This compound (CSA-131) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Material Safety Data Sheet (MSDS) for specific handling instructions.
-
Aseptic techniques are critical throughout the experimental procedures to prevent contamination.
References
- 1. Ceragenins and Antimicrobial Peptides Kill Bacteria through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antimicrobial activity, stability, and mechanism of action of bioresorbable ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceragenin CSA-13 displays high antibacterial efficiency in a mouse model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of Quinolone Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of quinolone antibacterial agents. The methodologies outlined are essential for preclinical drug development and for understanding the therapeutic potential of novel quinolone compounds.
Introduction to Quinolone In Vivo Efficacy Assessment
Quinolone antibiotics exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3][4][5] Assessing the in vivo efficacy of these agents is a critical step in the drug development process, providing data on the drug's activity in a complex biological system. This involves utilizing animal infection models to determine the agent's ability to reduce bacterial burden and improve survival.[6][7][8] Key parameters evaluated include the 50% effective dose (ED₅₀), reduction in bacterial colony-forming units (CFU) in various tissues, and pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with therapeutic success.[9][10][11][12][13]
Murine Infection Models for Efficacy Testing
Murine models are the most common systems for evaluating the in vivo efficacy of antibacterial agents due to their well-characterized genetics, ease of handling, and the availability of a wide range of pathogens.[6][7] The choice of model depends on the intended clinical indication for the quinolone.
Systemic Infection (Septicemia) Model
This model is used to assess the efficacy of quinolones against bloodstream infections.
Experimental Protocol:
-
Animal Preparation: Use specific pathogen-free mice (e.g., BALB/c or ICR), typically 6-8 weeks old. Acclimatize the animals for at least 3 days before the experiment.
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) to mid-logarithmic phase in an appropriate broth medium. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (typically 10⁶ to 10⁸ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.
-
Infection: Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) into the mice. The volume is typically 0.1-0.2 mL.
-
Drug Administration: At a specified time post-infection (e.g., 1 hour), administer the quinolone antibacterial agent and comparators via the desired route (e.g., oral gavage (PO), subcutaneous (SC), or intravenous (IV)).[9][12] A range of doses should be tested to determine the dose-response relationship.
-
Endpoint Measurement:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality. The ED₅₀ (the dose that protects 50% of the animals from lethal infection) can then be calculated.[12][14]
-
Bacterial Burden: At a specific time point (e.g., 24 hours post-treatment), euthanize a subset of animals. Aseptically collect blood and/or spleen samples. Homogenize the spleen tissue, perform serial dilutions of the blood and tissue homogenates, and plate on appropriate agar plates to determine the number of CFU per mL of blood or gram of tissue.
-
Localized Infection Models
This model is useful for studying the local efficacy of quinolones and for PK/PD studies.
Experimental Protocol:
-
Animal Preparation: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to facilitate bacterial growth.
-
Inoculum Preparation: As described for the systemic infection model.
-
Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of one hind limb.
-
Drug Administration: Administer the quinolone at various doses and schedules starting at a set time post-infection (e.g., 2 hours).
-
Endpoint Measurement (Bacterial Burden): At 24 hours post-treatment, euthanize the animals, aseptically excise the infected thigh muscle, homogenize the tissue, and determine the bacterial count (CFU/gram of tissue) by plating serial dilutions.[10]
This model mimics pneumonia and is crucial for evaluating quinolones intended for treating respiratory infections.
Experimental Protocol:
-
Animal Preparation: Lightly anesthetize the mice.
-
Inoculum Preparation: Prepare the bacterial inoculum as previously described. Common pathogens include Streptococcus pneumoniae and Klebsiella pneumoniae.[9][15]
-
Infection: Instill the bacterial suspension intranasally or intratracheally.
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 12 or 24 hours) and continue for a defined duration (e.g., 2-3 days).
-
Endpoint Measurement (Bacterial Burden): At the end of the treatment period, euthanize the animals, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (CFU/gram of lung tissue).[9][15]
Data Presentation: In Vivo Efficacy of Quinolones
The following table summarizes representative efficacy data for quinolones in various murine infection models.
| Quinolone | Infection Model | Pathogen | Efficacy Endpoint | Result | Reference |
| JNJ-Q2 | Septicemia | S. aureus (MSSA) | ED₅₀ (SC) | 0.2 mg/kg | [9][12] |
| JNJ-Q2 | Septicemia | S. aureus (MRSA) | ED₅₀ (SC) | 1.6 mg/kg | [9][12] |
| JNJ-Q2 | Respiratory Tract | S. pneumoniae | ED₅₀ (PO) | 7.4 mg/kg | [9][12] |
| Ciprofloxacin | Pyelonephritis | P. aeruginosa | Bacterial Load Reduction | More active than ofloxacin | [15] |
| OPC-17116 | Systemic Infection | Various | Efficacy | Greater than ofloxacin, ciprofloxacin | [15] |
| WIN 57273 | Systemic Infection | S. aureus | 50% Protective Dose | 0.1 - 0.7 mg/kg | [14] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
PK/PD analysis is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[10][11]
Pharmacokinetic (PK) Studies
Experimental Protocol:
-
Animal Preparation: Use healthy, uninfected mice of the same strain and age as in the efficacy studies.
-
Drug Administration: Administer a single dose of the quinolone via the same route as in the efficacy studies.
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Drug Concentration Analysis: Process the blood to obtain plasma or serum. Analyze the samples using a validated method such as high-performance liquid chromatography (HPLC) to determine the drug concentration.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the concentration-time curve.
-
t₁/₂: Elimination half-life.
-
Data Presentation: Pharmacokinetic Parameters of Quinolones
| Quinolone | Dosing Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (µg·h/mL) | t₁/₂ (h) | Reference |
| Marbofloxacin (5 mg/kg) | Intraperitoneal | Varies with inoculum | - | ~2x higher in high inoculum | - | [10] |
| Newer Fluoroquinolones | Oral | - | 1-2 | - | Long, allows once-daily dosing | [16] |
| Sparfloxacin | Oral | - | 4-5 | - | - | [16] |
Note: PK parameters can vary significantly based on the animal model, dose, and analytical method.
Pharmacodynamic (PD) Analysis
The key PK/PD indices for predicting the efficacy of concentration-dependent antibiotics like quinolones are:
-
AUC/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration. An AUC/MIC of >125 is often predictive of clinical cure for gram-negative infections.[11]
-
Cₘₐₓ/MIC: The ratio of the peak free drug concentration to the MIC. A ratio of >10 is generally associated with good outcomes.[11]
These indices are calculated by integrating the PK data from uninfected animals with the in vitro MIC of the pathogen being studied.
Visualizing Workflows and Mechanisms
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo efficacy of quinolones.
Mechanism of Action of Quinolone Antibacterial Agents
Caption: Quinolone mechanism of action via enzyme inhibition.
Host Immune Response Signaling to Bacterial Infection
Caption: Host signaling pathways activated by bacterial infection.
Conclusion
The in vivo assessment of quinolone antibacterial agents is a multi-faceted process that requires carefully designed and executed experiments. By utilizing appropriate animal infection models and conducting thorough PK/PD analysis, researchers can gain valuable insights into the therapeutic potential of novel quinolone compounds. The protocols and data presentation formats provided in these application notes offer a framework for the systematic evaluation of these important antibacterial agents.
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of quinolones in experimental animal models of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a New Fluoroquinolone, JNJ-Q2, in Murine Models of Staphylococcus aureus and Streptococcus pneumoniae Skin, Respiratory, and Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Analysis of the Influence of Inoculum Size on the Selection of Resistance in Escherichia coli by a Quinolone in a Mouse Thigh Bacterial Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro and in vivo activities of a new quinolone, WIN 57273, possessing potent activity against gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Testing Ceragenin CSA-131 Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceragenin CSA-131 is a synthetic, small-molecule mimic of endogenous antimicrobial peptides (AMPs) that has demonstrated potent, broad-spectrum antimicrobial and antibiofilm activity.[1] As a cationic steroid antimicrobial, its mechanism of action involves electrostatic binding to negatively charged components of bacterial cell membranes, leading to membrane disruption, depolarization, and ultimately, cell death.[2][3] Unlike peptide-based AMPs, ceragenins like CSA-131 are resistant to proteolytic degradation, making them promising candidates for therapeutic development against biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[2][4]
These application notes provide a detailed overview of the experimental setups for evaluating the efficacy of CSA-131 against bacterial biofilms, including protocols for determining its inhibitory and eradication concentrations, and methods for visualizing its effects on biofilm structure.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for ceragenins, including CSA-131, is the permeabilization of bacterial membranes.[3] This process is initiated by the electrostatic attraction between the positively charged CSA-131 molecule and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, CSA-131 inserts into the lipid bilayer, causing defects that lead to membrane depolarization and the leakage of intracellular contents, resulting in rapid, concentration-dependent bacterial killing.[2][3]
Caption: Mechanism of CSA-131 action on bacterial membranes.
Quantitative Data Summary
The following tables summarize the antimicrobial and antibiofilm activities of CSA-131 and related ceragenins against various bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of Ceragenins
| Ceragenin | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| CSA-131 | P. aeruginosa | 1 - 8 | 1 - 16 | [5] |
| CSA-131 | A. baumannii | 1 - 8 | 1 - 16 | [5] |
| CSA-13 | P. aeruginosa | 1 - 4 | 2 - 8 | [6] |
| CSA-44 | P. aeruginosa | 1 - 4 | 2 - 8 | [6] |
Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Ceragenins
| Ceragenin | Organism | MBEC (µg/mL) | Reference |
| CSA-131 | P. aeruginosa | 16 - 128 | [7] |
| CSA-13 | P. aeruginosa | 32 - 64 | [7] |
| CSA-44 | P. aeruginosa | 32 - 256 | [7] |
| CSA-138 | P. aeruginosa | 128 - 512 | [7] |
Table 3: Biofilm Inhibition by Ceragenins
| Ceragenin | Organism | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| CSA-131 | P. aeruginosa | MIC | ~90 | [7] |
| CSA-13 | S. aureus & P. aeruginosa (mixed) | 10 | Significant reduction in viable cells | [2] |
| CSA-131 | Dual-species biofilm | 5 | ~70 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of CSA-131 that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Materials:
-
Ceragenin CSA-131 stock solution
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Prepare two-fold serial dilutions of CSA-131 in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the CSA-131 dilutions. Include a positive control (bacteria without CSA-131) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of CSA-131 in which there is no visible turbidity.
-
MBC Determination: Plate 100 µL from each well that shows no visible growth onto TSA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay measures the ability of CSA-131 to prevent the formation of biofilms.
Materials:
-
Ceragenin CSA-131 stock solution
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of ~10^5 CFU/mL in TSB with 1% glucose.[6]
-
Treatment: Add the bacterial suspension and varying concentrations of CSA-131 (e.g., sub-MIC to supra-MIC levels) to the wells of a 96-well plate. Include a positive control (bacteria without CSA-131).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[6]
-
Washing: Gently remove the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS).
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet and wash the wells with PBS to remove excess stain.
-
Destaining: Add 30% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. A lower absorbance indicates greater biofilm inhibition.
Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of CSA-131 required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (or similar peg-lid 96-well plate system)
-
Mature bacterial biofilm (grown for 24-48 hours)
-
Ceragenin CSA-131 stock solution
-
CAMHB
-
Recovery medium (e.g., TSB)
-
Sonicator
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of the Calgary Biofilm Device by incubating in a bacterial culture for 24-48 hours.
-
Washing: Gently rinse the peg lid in PBS to remove planktonic bacteria.
-
Treatment: Place the peg lid into a 96-well plate containing serial dilutions of CSA-131 in CAMHB. Incubate for 24 hours at 37°C.
-
Recovery: Transfer the peg lid to a new 96-well plate containing recovery medium.
-
Disruption: Sonicate the plate to dislodge the biofilm bacteria from the pegs.
-
Viability Assessment: Transfer the suspension from the recovery plate to a new 96-well plate and incubate for 24 hours. The MBEC is the lowest concentration of CSA-131 that prevents bacterial regrowth from the treated biofilm.
Visualization of Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the biofilm inhibition assay.
Concluding Remarks
Ceragenin CSA-131 represents a promising class of antimicrobial agents with potent activity against bacterial biofilms. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of CSA-131 and other novel antibiofilm compounds. Consistent application of these standardized methods will facilitate the comparison of data across different studies and aid in the development of new therapeutic strategies to combat biofilm-related infections. Further investigations could explore the efficacy of CSA-131 in more complex biofilm models, such as those involving multiple species or grown under flow conditions, to better mimic in vivo environments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial ceragenins inhibit biofilms and affect mammalian cell viability and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antimicrobial activity, stability, and mechanism of action of bioresorbable ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceragenins and antimicrobial peptides kill bacteria through distinct mechanisms | bioRxiv [biorxiv.org]
- 5. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceragenin-mediated disruption of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and evaluation of quinoline-based compounds, a significant class of antibacterial agents. Quinolines are heterocyclic aromatic compounds that form the core structure of many synthetic drugs, most notably the quinolone antibiotics. These compounds exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] This interference leads to breaks in the bacterial chromosome and ultimately cell death.[1][4] This document details several classic synthetic methodologies, standard purification protocols, and methods for evaluating antibacterial efficacy.
I. Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone antibiotics selectively target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[2][3][4] These enzymes are responsible for managing the topological state of DNA within the bacterial cell. DNA gyrase introduces negative supercoils into the DNA, a process essential for initiating DNA replication.[2] Topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes after replication.[4] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This action transforms these essential enzymes into toxic agents that generate permanent double-strand breaks in the bacterial chromosome, triggering the SOS response and other repair pathways, which, if overwhelmed, lead to cell death.[4]
Caption: Mechanism of action of quinolone antibacterial compounds.
II. Synthesis of the Quinoline Core
The quinoline scaffold can be constructed through several classic named reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Caption: General workflow for synthesis and evaluation.
This method is highly effective for preparing 4-hydroxyquinoline derivatives. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by thermal cyclization.[5][6][7]
Caption: Simplified workflow of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (2.0 mmol, 0.18 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL).[8]
-
Heating: Heat the mixture in a microwave synthesizer to 250°C for a specified time (optimization may be required, e.g., 5-15 minutes).[8] Alternatively, heat the mixture in a high-boiling solvent like diphenyl ether and reflux for 30-60 minutes.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.
-
Isolation: Filter the precipitated solid and wash it with a small amount of cold acetonitrile or ethanol to remove unreacted starting materials.[8]
-
Drying: Dry the resulting solid product under a vacuum.
-
Analysis: Confirm the structure and purity of the product using HPLC-MS and NMR spectroscopy. The isolated product should be >95% pure.[8]
The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[9][10] This reaction can be catalyzed by either acids or bases.[9][11]
Caption: Simplified workflow of the Friedländer synthesis.
Experimental Protocol: Friedländer Synthesis of 2-Substituted Quinoline
-
Reaction Setup: To a solution of 2-aminoacetophenone (1 mmol) in ethanol (10 mL), add the desired α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid).[9]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Skraup Synthesis: One of the oldest methods, this reaction uses aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. The reaction is often vigorous.[5][12][13]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method reacts anilines with α,β-unsaturated carbonyl compounds, often formed in situ, to create substituted quinolines.[5][14][15]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines.[5][16][17]
III. Purification Protocols
Purification is a critical step to ensure that the biological activity observed is due to the target compound and not impurities.
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The impure compound is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[18]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The melting point of the purified product should be determined to assess its purity.[18]
Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent).
Experimental Protocol: General Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluting solvent in fractions. The polarity of the eluent can be gradually increased to elute compounds with stronger adsorption to the silica.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the desired compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
IV. Data on Antibacterial Activity
The antibacterial efficacy of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: MIC Values (μg/mL) of Selected Quinoline-Based Antibacterial Compounds
| Compound ID | Organism | S. aureus (MRSA) | S. aureus | E. faecalis (VRE) | C. difficile | E. coli | Reference |
| Compound 6 | Gram-positive | 1.5 | ND | 3.0 | 1.0 | ND | [19] |
| Compound 7b | Gram-positive | ND | 2.0 | ND | ND | ≥50 | [20] |
| Compound 6c | Gram-positive | 0.75 | ND | 0.75 | ND | ND | [21] |
| Compound 6l | Gram-positive | 1.25 | ND | 1.25 | ND | ND | [21] |
| Compound 6o | Gram-positive | 2.50 | ND | 2.50 | ND | ND | [21] |
| Compound 93a-c | Gram-positive/negative | ND | 2.0 | ND | ND | 2.0 | [22] |
| Ciprofloxacin | Broad-Spectrum | ~0.5-2 | ~0.25-1 | ~0.5-2 | ND | ~0.008-0.125 | Standard |
| Daptomycin | Gram-positive | 0.50 | ND | 0.50 | ND | N/A | [21] |
ND = Not Determined; MRSA = Methicillin-resistant Staphylococcus aureus; VRE = Vancomycin-resistant Enterococcus; N/A = Not Applicable.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the in vitro evaluation of the efficacy of these new compounds. This document provides detailed protocols for a suite of standard laboratory techniques to comprehensively assess the antibacterial properties of novel compounds. The methodologies outlined here are fundamental for determining a compound's spectrum of activity, potency, and potential for bactericidal action.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely used and highly accurate technique for determining MIC values.[2]
Broth Microdilution Method Protocol
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[3]
-
Novel compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard[4]
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)[2]
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the novel compound in MHB directly in the 96-well plate.[3] A typical concentration range might be from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[5] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1]
Data Presentation: MIC Values
Summarize the MIC values for different compounds against various bacterial strains in a clear, tabular format.
| Compound | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Escherichia coli ATCC 25922 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
| Novel Compound A | 2 | 8 | 32 |
| Novel Compound B | 0.5 | 16 | >64 |
| Vancomycin (Control) | 1 | >64 | >64 |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 0.5 |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a crucial next step after determining the MIC to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
MBC Protocol
This protocol is a continuation of the broth microdilution MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and spreader
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.[7][8]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[8]
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[6]
Data Presentation: MIC vs. MBC
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Novel Compound A | S. aureus ATCC 29213 | 2 | 4 | 2 (Bactericidal) |
| Novel Compound B | S. aureus ATCC 29213 | 0.5 | 32 | 64 (Bacteriostatic) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 (Bactericidal) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.
Logical Relationship between MIC and MBC
Caption: Logical workflow from MIC to MBC determination.
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[9] It is a simple, cost-effective, and widely used screening method.[10]
Disk Diffusion Protocol
This method is based on the principle that an antibiotic-impregnated disk will create a concentration gradient as it diffuses into the agar, resulting in a zone of growth inhibition around the disk if the bacterium is susceptible.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile filter paper disks (6 mm diameter)[11]
-
Novel compound solution of known concentration
-
Bacterial culture adjusted to 0.5 McFarland standard[12]
-
Sterile cotton swabs[4]
-
Forceps[4]
-
Incubator (35°C ± 1°C)[13]
-
Ruler or calipers
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each swabbing to ensure even coverage.[12] This is known as creating a bacterial lawn.[4]
-
Disk Application: Using sterile forceps, place paper disks impregnated with a known concentration of the novel compound onto the surface of the inoculated agar plate.[11] Ensure the disks are placed at least 24 mm apart from center to center.[11] Gently press each disk to ensure complete contact with the agar.[9]
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 18-24 hours.[13]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).[13]
Data Presentation: Zones of Inhibition
| Compound (Concentration/disk) | S. aureus ATCC 25923 Zone of Inhibition (mm) | E. coli ATCC 25922 Zone of Inhibition (mm) | P. aeruginosa ATCC 27853 Zone of Inhibition (mm) |
| Novel Compound A (30 µg) | 22 | 18 | 15 |
| Novel Compound B (30 µg) | 28 | 12 | 0 |
| Vancomycin (30 µg) | 18 | 0 | 0 |
| Ciprofloxacin (5 µg) | 25 | 32 | 30 |
Note: The interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data and established clinical breakpoints, such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Time-Kill Kinetics Assay
The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial compound over time.[16] This dynamic measurement can differentiate between bactericidal and bacteriostatic effects more definitively than the MBC test.[16]
Time-Kill Protocol
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Novel compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
MHA plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: Add the novel compound at the desired concentrations to the bacterial suspensions. Include a growth control without the compound.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[17]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).[17]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration and the control.
Data Presentation: Time-Kill Assay Results
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Compound A at 2x MIC (log₁₀ CFU/mL) | Compound B at 2x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 4.8 | 5.6 |
| 4 | 7.8 | 3.2 | 5.5 |
| 8 | 9.1 | <2.0 | 5.4 |
| 24 | 9.5 | <2.0 | 5.3 |
Interpretation:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.[18]
Time-Kill Assay Signaling Pathway
Caption: Signaling pathway for the Time-Kill Kinetics Assay.
Anti-Biofilm Activity Assay
Bacterial biofilms exhibit increased resistance to antimicrobial agents.[19] Therefore, it is crucial to evaluate the efficacy of novel compounds against bacterial biofilms.
Anti-Biofilm Protocol (Crystal Violet Staining)
This method quantifies the total biofilm biomass.[20]
Materials:
-
96-well flat-bottomed microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium, often supplemented with glucose or sucrose
-
Novel compound
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Biofilm Formation: Inoculate wells of a 96-well plate with a diluted bacterial culture in a suitable growth medium. Incubate for 24-48 hours at 37°C to allow biofilm formation.[20]
-
Compound Treatment: After biofilm formation, gently wash the wells with PBS to remove planktonic cells. Add fresh medium containing serial dilutions of the novel compound to the wells. Incubate for another 24 hours.
-
Staining: Wash the wells again with PBS and air dry. Stain the biofilms by adding crystal violet solution to each well and incubating at room temperature for 15-30 minutes.[20]
-
Destaining: Remove the crystal violet and wash the wells with water. Add ethanol or acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm.
Data Presentation: Biofilm Inhibition
| Compound Concentration (µg/mL) | % Biofilm Inhibition |
| 0 (Control) | 0 |
| 1 | 15 |
| 4 | 45 |
| 16 | 85 |
| 64 | 98 |
The Minimum Biofilm Inhibitory Concentration (MBIC) can be defined as the lowest concentration that causes a significant reduction in biofilm formation.[20]
Workflow for Anti-Biofilm Assay
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
Cytotoxicity Assay
It is essential to assess the toxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic potential.
Cytotoxicity Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Novel compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the novel compound. Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Data Presentation: Cytotoxicity
| Compound Concentration (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 92 |
| 100 | 75 |
| 200 | 48 |
| 400 | 15 |
The CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. asm.org [asm.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. chainnetwork.org [chainnetwork.org]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. Analysis of antibacterial and antibiofilm activity of purified recombinant Azurin from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 131 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 131 is a novel quinoline-thiazole derivative that has demonstrated significant antimicrobial effects against a range of bacterial and fungal pathogens. Its mechanism of action involves the inhibition of essential cellular processes, including DNA gyrase activity in bacteria and ergosterol biosynthesis in fungi. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation of stock solutions of this compound and its application in common in vitro assays.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇ClN₄OS | [1] |
| Molecular Weight | 444.94 g/mol | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | Soluble in DMSO (up to 62.5 mg/mL) | [1] |
| Mechanism of Action | Inhibition of DNA Gyrase; Inhibition of Ergosterol Biosynthesis (Lanosterol 14α-demethylase) | [1][3] |
Preparation of Stock Solutions
The following section details the materials required and the step-by-step protocol for preparing a stock solution of this compound.
Materials
-
This compound (lyophilized powder or solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Reconstitution of Lyophilized Powder
If this compound is in a lyophilized form, follow these steps for reconstitution:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO solvent to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Gently swirl the vial to dissolve the powder. If necessary, vortex for a few seconds. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
Aliquotting: Dispense the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5] Protect from light.
Protocol for Weighing and Dissolving Solid Powder
-
Weighing: On a calibrated analytical balance, weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile tube and add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortexing: Vortex the solution until the powder is completely dissolved.[4]
-
Aliquotting and Storage: Follow steps 5 and 6 from the lyophilized powder protocol.
Calculation of Stock Solution Concentration
To prepare a stock solution of a specific molarity, use the following formula:
Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM)
Example for a 10 mM stock solution from 1 mg of powder: Volume of DMSO (mL) = (1 mg / 444.94 g/mol ) / 10 mM = 0.22475 mL or 224.75 µL
The following table provides volumes for preparing common stock concentrations:
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.2475 mL |
| 5 mM | 1 mg | 0.4495 mL |
| 10 mM | 1 mg | 0.2247 mL |
| 50 mM | 1 mg | 0.0449 mL |
Experimental Protocols for In Vitro Assays
The prepared stock solution of this compound can be used in various in vitro assays. Below are protocols for two common applications.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of this compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Protocol:
-
Prepare Inoculum: Dilute an overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[6]
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the highest desired test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[7]
Summary of In Vitro Antibacterial Activity of Agent 131: [1][8]
| Organism | Strain | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 35218 | 9.81 |
| Escherichia coli | ATCC 25922 | 9.81 |
| Staphylococcus aureus | ATCC 6538 | 9.81 |
| Methicillin-resistant S. aureus | (MRSA) | 9.81 |
Cytotoxicity Assay (IC₅₀ Determination) in NIH/3T3 Cells
This protocol determines the concentration of a compound that inhibits 50% of cell viability.
Materials:
-
NIH/3T3 cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Stock solution of this compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final concentration of DMSO in the medium should be kept low (e.g., <0.5%) to avoid solvent toxicity.[9] Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Reading Results: Measure the absorbance at 490 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
In Vitro Cytotoxicity of Agent 131: [3]
| Cell Line | IC₅₀ (µM) after 24h |
| NIH/3T3 | 34.51 |
Visualizations
Experimental Workflow
References
- 1. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Container and Reconstitution Systems for Lyophilized Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigation of Novel Quinoline-Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 5. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application of mass spectrometry in the characterization of synthetic antibacterial agents.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the rapid development and characterization of new synthetic antibacterial agents. Mass spectrometry (MS) has emerged as a pivotal analytical technique in this field, offering high sensitivity, selectivity, and speed for the identification, quantification, and structural elucidation of these compounds. Coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) provides a robust platform for analyzing complex biological matrices, making it an indispensable tool in preclinical and clinical research. These application notes provide an overview and detailed protocols for the use of mass spectrometry in the characterization of synthetic antibacterial agents.
Core Applications of Mass Spectrometry
Mass spectrometry is utilized across the drug development pipeline for synthetic antibacterial agents, including:
-
Drug Discovery and Screening: High-throughput screening of compound libraries for potential antibacterial activity.[1][2]
-
Structural Elucidation: Determining the chemical structure of novel synthetic compounds.
-
Quantitative Analysis (Pharmacokinetics): Measuring the concentration of antibacterial agents and their metabolites in biological fluids such as plasma and serum to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Therapeutic Drug Monitoring (TDM): Optimizing patient dosing by maintaining drug concentrations within the therapeutic window.[3][4]
-
Metabolite Identification: Identifying the metabolic fate of new antibacterial agents.
-
Impurity Profiling: Characterizing and quantifying impurities in the drug substance and product.
Quantitative Analysis of Synthetic Antibacterial Agents using LC-MS/MS
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantitative analysis of synthetic antibacterial agents in biological matrices.[4][5] The following tables summarize the quantitative data from validated LC-MS/MS methods for the simultaneous determination of multiple antibiotics in human plasma and serum.
Table 1: LC-MS/MS Method Validation Parameters for a Panel of 9 Antimicrobials in Human Serum [5]
| Analyte | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Accuracy (%) |
| Sulfadimidine | 0.5–50 | >0.99 | 0.1 | <12.0 | <12.0 | 86.1–109.0 |
| Sulfapyridine | 0.5–50 | >0.99 | 0.1 | <12.0 | <12.0 | 86.1–109.0 |
| Sulfadiazine | 0.5–50 | >0.99 | 0.2 | <12.0 | <12.0 | 86.1–109.0 |
| Sulfathiazole | 0.5–50 | >0.99 | 0.1 | <12.0 | <12.0 | 86.1–109.0 |
| Ofloxacin | 0.5–50 | >0.99 | 0.05 | <12.0 | <12.0 | 86.1–109.0 |
| Ciprofloxacin | 0.5–50 | >0.99 | 0.05 | <12.0 | <12.0 | 86.1–109.0 |
| Norfloxacin | 0.5–50 | >0.99 | 0.1 | <12.0 | <12.0 | 86.1–109.0 |
| Tetracycline | 0.5–50 | >0.99 | 0.2 | <12.0 | <12.0 | 86.1–109.0 |
| Lincomycin | 0.5–50 | >0.99 | 0.01 | <12.0 | <12.0 | 86.1–109.0 |
Table 2: LC-MS/MS Method Validation Parameters for a Panel of 10 Antimicrobials in Human Plasma [3][4]
| Analyte | Linearity Range (mg/L) | Intra-day Imprecision (%) | Inter-day Imprecision (%) | Accuracy (%) |
| Cefazolin (CZO) | 0.5–250 | <11 | <11 | 95–114 |
| Cefepime (CEP) | 0.5–250 | <11 | <11 | 95–114 |
| Cefotaxime (CTA) | 0.5–250 | <11 | <11 | 95–114 |
| Ceftazidime (CTZ) | 0.5–250 | <11 | <11 | 95–114 |
| Ciprofloxacin (CIP) | 0.1–50 | <11 | <11 | 95–114 |
| Flucloxacillin (FLU) | 0.5–250 | <11 | <11 | 95–114 |
| Linezolid (LIN) | 0.1–50 | <11 | <11 | 95–114 |
| Meropenem (MER) | 0.2–100 | <11 | <11 | 95–114 |
| Piperacillin (PIP) | 1–500 | <11 | <11 | 95–114 |
| Tazobactam (TAZ) | 0.2–100 | <11 | <11 | 95–114 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Multiple Antibiotics in Human Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of ten antibiotics in human plasma, suitable for therapeutic drug monitoring.[3][4]
1. Materials and Reagents:
-
Reference standards for each antibiotic and their stable isotope-labeled internal standards (SIL-IS).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), 99% purity.
-
Ultrapure water.
-
Human plasma (drug-free).
2. Sample Preparation:
-
Prepare a working internal standard (WIS) solution mixture in acetonitrile.
-
To 25 µL of plasma calibrators, quality controls (QCs), or unknown samples, add 225 µL of the WIS solution.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 × g for 10 minutes.
-
Dilute the supernatant 1 in 5 with water.
-
Inject 1 µL of the final diluted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Ultra-Fast Liquid Chromatography system or equivalent.[3]
-
Gradient: Start at 0.5% B, hold for 0.2 min, then linearly increase to 65% B over 3.8 min.[3]
-
Column Temperature: 40 °C.[3]
-
Autosampler Temperature: 8 °C.[3]
-
MS System: Shimadzu-8050 triple quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its SIL-IS against the nominal concentration.
-
Use a weighted (1/x²) linear regression to fit the calibration curves.
-
Quantify unknown samples using the generated calibration curve.
Protocol 2: High-Throughput Screening of Potential Antibacterial Compounds
This protocol outlines a general workflow for high-throughput screening (HTS) of chemical libraries for antibacterial activity using mass spectrometry.[1]
1. Assay Preparation:
-
Prepare microtiter plates with a bacterial culture in a suitable growth medium.
-
Add individual compounds from a chemical library to each well. Include positive (known antibiotic) and negative (vehicle) controls.
-
Incubate the plates under appropriate conditions to allow for bacterial growth.
2. Sample Preparation for MS Analysis:
-
After incubation, quench the enzymatic reactions or bacterial growth.
-
Perform a simple sample cleanup, such as protein precipitation or solid-phase extraction, if necessary to remove interfering matrix components.
-
Transfer the samples to a format suitable for high-throughput MS analysis (e.g., 384- or 1536-well plates).
3. High-Throughput Mass Spectrometry:
-
MS System: A high-speed mass spectrometer, such as a MALDI-TOF MS or an acoustic droplet ejection system coupled to an ESI-MS, is ideal.
-
Analysis: Monitor the conversion of a specific substrate to a product by a bacterial enzyme, or directly measure a biomarker of bacterial viability.
-
Data Acquisition: Acquire data in a rapid and automated fashion, with sample analysis times of a few seconds per well.[2]
4. Data Analysis:
-
Process the raw MS data to determine the extent of substrate-to-product conversion or the intensity of the viability biomarker in each well.
-
Identify "hits" (compounds that inhibit the target enzyme or reduce bacterial viability) by comparing the results to the positive and negative controls.
-
Perform dose-response experiments on the initial hits to determine their potency (e.g., IC₅₀ values).
Visualizations
The following diagrams illustrate key workflows in the mass spectrometric characterization of synthetic antibacterial agents.
Caption: Workflow for quantitative analysis of antibacterial agents in plasma.
Caption: High-throughput screening workflow for antibacterial drug discovery.
References
- 1. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Contamination in Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in their Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of contamination in an MIC assay microplate?
A1: Obvious signs of contamination in your MIC assay plate include:
-
Unexpected turbidity: Cloudiness in wells that should be clear, such as the negative control (sterility control) wells, or in wells with antibiotic concentrations that are expected to inhibit growth.[1][2][3][4]
-
Color changes in the medium: A shift in the pH indicator color (e.g., phenol red turning yellow) in the negative control wells can indicate bacterial contamination.[1][4][5] A change to pink or purple may suggest the presence of fungi.[1]
-
Pellicle or film formation: A thin layer or film on the surface of the medium, which may or may not dissipate when the plate is gently agitated.[2]
-
Clumps or aggregates: Visible clumps of microbial growth, which can be indicative of fungal or yeast contamination.[1][5]
-
Fuzzy growth: Filamentous or fuzzy growths, often white or black, are a clear sign of mold contamination.[2][4]
Q2: My negative control (sterility control) well is contaminated. What does this mean for my results?
A2: Contamination in the negative control well invalidates the results of the entire MIC assay. This well contains only the broth medium and should show no growth. If it is contaminated, it is impossible to determine if the growth observed in the wells containing the test organism and antibiotic is solely due to the test organism. The source of contamination could be the medium, the pipette tips, the microplate itself, or environmental exposure during setup.[6] The experiment must be repeated.
Q3: Can I distinguish between bacterial and fungal contamination visually?
A3: Yes, there are often distinct visual and microscopic differences:
-
Bacteria: Typically cause uniform turbidity or cloudiness in the broth.[1][3][4] Under a microscope, you may see small, individual moving cells (cocci or rods).[1][2] Bacterial contamination often leads to a rapid drop in pH, turning the medium yellow if a pH indicator like phenol red is present.[1][4]
-
Fungi (Mold): Appear as filamentous, fuzzy growths (mycelia), which can be white, black, or other colors.[2][4] These are often visible to the naked eye in later stages.
-
Yeast: A type of fungus that can cause turbidity. Microscopically, yeast cells are often oval-shaped and may be seen budding.[2]
Q4: How does contamination affect the interpretation of MIC values?
A4: Contamination can lead to highly inaccurate and misleading MIC values.[7]
-
False High MIC: If a contaminating microorganism is resistant to the tested antibiotic, it can grow in the wells, creating turbidity that is mistaken for the growth of the test organism. This leads to the interpretation of a higher MIC value, suggesting the test organism is more resistant than it actually is.
-
False Low MIC: While less common, a contaminant could potentially inhibit the growth of the test organism or metabolize the antibiotic, leading to an erroneous result.
Q5: What is the "Eagle Effect" and could it be mistaken for contamination?
A5: The Eagle effect, or paradoxical zone phenomenon, is when a bactericidal antibiotic shows reduced efficacy at very high concentrations.[7] In an MIC assay, this could manifest as growth in wells with the highest antibiotic concentrations, while wells with lower concentrations show no growth. This might be mistaken for contamination in the high-concentration wells. However, if the negative control is clear and the growth control is positive, and this pattern is reproducible, it may be the Eagle effect.[7] If this is observed, the test should be repeated to confirm the finding.[7]
Troubleshooting Guides
Issue 1: Contamination in Negative Control Wells
This guide helps you identify the source of contamination when your sterility controls show unexpected growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for contamination in negative control wells.
Quantitative Data Summary: Common Sources of Contamination
| Contamination Source | Frequency | Key Prevention Strategies |
| Personnel/Aseptic Technique | High | Proper training, use of personal protective equipment (PPE), slow and deliberate movements, not talking over open plates.[8][9][10] |
| Reagents and Media | Medium | Sterility testing of each new batch, using certified sterile reagents, proper storage.[3][8] |
| Laboratory Environment | Medium | Working in a biological safety cabinet (BSC), regular cleaning and disinfection of surfaces and equipment, environmental monitoring.[9][11][12][13] |
| Consumables (Tips, Plates) | Low | Using individually wrapped sterile disposables from reputable suppliers, ensuring packaging is intact before use.[14][15][16] |
| Equipment (Pipettes, Incubators) | Low | Regular cleaning, disinfection, and maintenance of all laboratory equipment.[3][16] |
Issue 2: Sporadic or Unexpected Growth in Some Wells
This guide addresses scenarios where contamination appears randomly across the microplate, not just in the control wells.
Logical Relationship of Potential Causes:
Caption: Potential causes for sporadic well contamination in MIC assays.
Recommended Actions:
-
Review Pipetting Technique: Ensure slow and careful dispensing of liquids to avoid splashing and aerosol generation. Always change pipette tips between different reagents and wells.[16] Use of filter tips is highly recommended to prevent contamination of the pipette itself.[14][16]
-
Check Plate Sealing: Use appropriate sealing films or lids for the microplates to prevent airborne contaminants from entering the wells during incubation.[14][15] Ensure the seal is applied evenly and firmly.[14]
-
Verify Inoculum Purity: Before starting an MIC assay, streak the working culture of the test organism onto an appropriate agar plate to check for purity. Incubate the plate alongside the MIC assay. If the plate shows mixed colonies, the inoculum was contaminated.
-
Clean and Disinfect Equipment: Thoroughly clean and disinfect the biological safety cabinet before and after use. Regularly clean incubators, removing any spills immediately.[3]
Experimental Protocols
Protocol 1: Sterility Testing of Liquid Media and Reagents
This protocol is used to confirm that broth, buffers, and antibiotic stock solutions are free from microbial contamination before use in an MIC assay.
Methodology:
-
Sample Collection: Under aseptic conditions (e.g., in a biological safety cabinet), transfer a representative sample (typically 1-5 mL) of the solution to be tested into two separate sterile test tubes. One tube is for aerobic and the other for anaerobic/fungal testing.
-
Media Inoculation:
-
For Aerobic Bacteria: Inoculate a tube containing 10 mL of Tryptone Soy Broth (TSB) with the sample.
-
For Anaerobic Bacteria and Fungi: Inoculate a tube containing 10 mL of Fluid Thioglycollate Medium (FTM) with the sample.[17]
-
-
Controls:
-
Positive Control: Inoculate one TSB tube with a known aerobic bacterium (e.g., Staphylococcus aureus) and one FTM tube with a known anaerobic bacterium (e.g., Clostridium sporogenes) or a yeast (e.g., Candida albicans).
-
Negative Control: Include one uninoculated tube of each type of medium to verify the sterility of the media itself.[18]
-
-
Incubation:
-
Observation: Examine the tubes for any signs of microbial growth (e.g., turbidity) at regular intervals (e.g., day 3, 7, and 14).
-
Interpretation:
-
If the test samples remain clear and the positive controls show growth, the reagent is sterile and suitable for use.
-
If the test samples show turbidity and the negative controls are clear, the reagent is contaminated and must be discarded.
-
Protocol 2: Environmental Monitoring Using Settle Plates
This protocol provides a simple method to assess the level of airborne microbial contaminants in the laboratory environment, particularly in the biological safety cabinet.
Methodology:
-
Plate Preparation: Prepare sterile Petri dishes containing a non-selective agar medium, such as Tryptone Soy Agar (TSA).[19]
-
Exposure:
-
Incubation:
-
Counting and Recording:
-
Count the number of visible colonies on the plate. Each colony represents a Colony Forming Unit (CFU).
-
Record the number of CFUs, the location of the plate, and the duration of exposure.
-
-
Interpretation:
-
Compare the results to established internal action and alert limits. An increasing trend in CFU counts over time may indicate a decline in the effectiveness of cleaning procedures or problems with the air handling system, prompting corrective actions.
-
Action and Alert Limits for Environmental Monitoring (Example)
| Cleanroom Classification | Air Sample (CFU/m³) | Settle Plates (diam. 90mm, CFU/4 hours) | Contact Plates (diam. 55mm, CFU/plate) |
| Grade A (BSC) | <1 | <1 | <1 |
| Grade B | 10 | 5 | 5 |
| Grade C | 100 | 50 | 25 |
| Grade D | 200 | 100 | 50 |
Note: These limits are based on EU GMP Annex 1 and serve as an example. Laboratories should establish their own limits based on their specific processes and risk assessments.
References
- 1. goldbio.com [goldbio.com]
- 2. Contaminant Help - UNC Lineberger [unclineberger.org]
- 3. abmgood.com [abmgood.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. akadeum.com [akadeum.com]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
- 9. blog.omni-inc.com [blog.omni-inc.com]
- 10. Identifying & Preventing Lab Contamination [kewaunee.in]
- 11. microbiologics.com [microbiologics.com]
- 12. rssl.com [rssl.com]
- 13. Environmental Monitoring Testing Fact sheet - Wickham Micro [wickhammicro.co.uk]
- 14. Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments - Microlit [microlit.com]
- 15. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Preventing cross-contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 17. usp.org [usp.org]
- 18. fda.gov.tw [fda.gov.tw]
- 19. pharmapath.in [pharmapath.in]
Optimizing the dosage of ceragenin CSA-131 to minimize host cell toxicity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the ceragenin CSA-131 to enhance its therapeutic efficacy while minimizing host cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CSA-131 and how does it achieve selectivity for microbial cells?
Ceragenin CSA-131 is a cationic steroid antimicrobial that mimics the action of natural antimicrobial peptides (AMPs).[1][2] Its primary mechanism involves electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, CSA-131 inserts its lipophilic structure into the membrane, causing disruption, depolarization, and increased permeability, which ultimately leads to microbial cell death.[3]
Host cell membranes are typically less negatively charged, which provides a degree of selectivity. However, at higher concentrations, CSA-131 can also interact with and disrupt mammalian cell membranes, leading to cytotoxicity.
Q2: What are the typical effective concentrations of CSA-131 against common pathogens?
The Minimum Inhibitory Concentration (MIC) of CSA-131 is generally low against a broad spectrum of bacteria, including multi-drug resistant strains.[2][4] Efficacy can be influenced by the specific bacterial strain and the experimental conditions, such as the presence of blood plasma, which can slightly decrease its activity.[1]
Q3: At what concentrations does CSA-131 typically exhibit toxicity to host cells?
CSA-131 displays dose-dependent cytotoxicity.[4][5] While bactericidal concentrations are often associated with low cytotoxicity, higher doses can cause significant host cell damage.[1][6] For instance, studies on A549 epithelial cells have shown a significant reduction in cell viability at concentrations of 20 µg/mL and 50 µg/mL.[4] Hemolysis (damage to red blood cells) has been observed to increase at concentrations greater than or equal to 10 µg/mL after extended incubation.[6]
Q4: How can the therapeutic window of CSA-131 be optimized?
The key to optimizing the therapeutic window is to identify a concentration range that is effective against the target pathogen while having minimal impact on host cells. This involves determining both the MIC for the pathogen and the cytotoxic concentration (e.g., IC50) for the relevant host cells. Additionally, the formulation of CSA-131 can be modified to reduce toxicity. Co-formulation with Pluronic F-127 has been shown to reduce the hemolytic activity of ceragenins without compromising their bactericidal properties.[1][6][7]
Troubleshooting Guide
Problem: High host cell toxicity is observed at concentrations expected to be safe.
-
Possible Cause 1: Cell Line Sensitivity. Different mammalian cell lines exhibit varying sensitivities to CSA-131.
-
Solution: Always establish a baseline cytotoxicity profile for your specific cell line. Consider using a less sensitive cell line if your experimental goals permit.
-
-
Possible Cause 2: Incorrect Concentration. Errors in serial dilutions or stock concentration calculations can lead to unintentionally high doses.
-
Solution: Double-check all calculations and prepare fresh dilutions from a verified stock solution.
-
-
Possible Cause 3: Assay Interference. The chosen cytotoxicity assay may be incompatible with CSA-131.
-
Solution: Corroborate results using an alternative method (e.g., supplement an MTT assay with an LDH assay) to ensure the observed toxicity is not an artifact.
-
-
Possible Cause 4: Extended Incubation Times. Cytotoxicity can be time-dependent.
-
Solution: Perform time-course experiments to determine the optimal incubation time that allows for antimicrobial action while minimizing host cell damage.
-
Problem: CSA-131 shows reduced or inconsistent antimicrobial activity.
-
Possible Cause 1: Presence of Interfering Substances. Components in the culture medium, such as serum or plasma, can slightly reduce the efficacy of CSA-131.[1]
-
Solution: Standardize the experimental medium. If the presence of serum is necessary, determine the MIC under these specific conditions.
-
-
Possible Cause 2: Bacterial Strain Variability. The susceptibility of bacteria to CSA-131 can vary between strains.
-
Solution: Confirm the MIC for the specific bacterial isolate being used in your experiments.
-
-
Possible Cause 3: Biofilm Formation. Bacteria within a biofilm are notoriously more resistant to antimicrobials.
-
Solution: Employ higher concentrations of CSA-131 or use it in combination with other agents when targeting biofilms. Evaluate its effectiveness against both planktonic and biofilm-embedded bacteria.[8]
-
Data Summary Tables
Table 1: Antimicrobial Activity (MIC) of CSA-131 against Various Pathogens
| Pathogen | MIC Range (µg/mL) | Reference |
| Acinetobacter baumannii | 1 - 8 | [4] |
| Pseudomonas aeruginosa | <0.5 - 2 | [9] |
| Carbapenem-resistant P. aeruginosa | MIC50: 4 | [2] |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | [3] |
| Candida albicans | 0.5 - 2 | [3] |
| Stenotrophomonas maltophilia | MIC50: 2 | [8] |
Table 2: Cytotoxicity of CSA-131 against Mammalian Cells
| Cell Line/Type | Assay | Cytotoxic Concentration (µg/mL) | Observations | Reference |
| A549 (Lung Epithelial) | MTT | >20 | Significant viability reduction at 20 & 50 µg/mL | [4] |
| IB3-1 (Cystic Fibrosis) | MTT | - | Low cytotoxicity at effective antimicrobial doses | [8] |
| Human Red Blood Cells | Hemolysis | ≥10 | Toxicity increased with dose and incubation time | [6] |
| A549 Co-culture with P. aeruginosa | LDH Release | >20 | >50% cytotoxicity after 6 hours at 20 µg/mL | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microbroth dilution technique.[2][10]
-
Preparation: Prepare a stock solution of CSA-131 in an appropriate solvent. Perform serial two-fold dilutions in Mueller-Hinton broth (or another suitable broth) in a 96-well microtiter plate.
-
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.
-
Incubation: Add the diluted bacterial suspension to each well containing the CSA-131 dilutions. Include a positive control (bacteria, no CSA-131) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of CSA-131 that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of CSA-131. Include untreated cells as a control. Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Visualizations
Caption: Workflow for determining the optimal dosage of CSA-131.
Caption: Proposed pathway for CSA-131-induced host cell toxicity.
Caption: Troubleshooting logic for unexpected CSA-131 cytotoxicity.
References
- 1. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antimicrobial activity, stability, and mechanism of action of bioresorbable ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assessment of CSA-131 and CSA-131 poloxamer form for the treatment of Stenotrophomonas maltophilia infections in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceragenins exhibit bactericidal properties that are independent of the ionic strength in the environment mimicking cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of these compounds in aqueous solutions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My quinoline compound solution is changing color (e.g., turning yellow or brown). What is happening?
Discoloration, typically to yellow and then brown, is a common indicator of quinoline compound degradation.[1] This is often caused by exposure to light (photodegradation) or oxidation.[1] The formation of colored degradation products is a sign that the integrity of your compound is compromised. It is crucial to store quinoline solutions, especially aged samples, protected from light.[1]
I am observing a loss of potency or inconsistent results in my assays. Could this be a stability issue?
Yes, inconsistent results and loss of potency are classic signs of compound degradation. Quinoline compounds can be unstable in aqueous solutions, and their degradation can be influenced by several factors, including pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
What are the primary factors that influence the stability of quinoline compounds in aqueous solutions?
The main factors affecting the stability of quinoline compounds are:
-
pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[2][3][4] Degradation can be accelerated in both acidic and basic conditions. For instance, the photodegradation of quinoline is faster at pH 4.5 than at pH 7.0.[5]
-
Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light.[5] This can lead to the formation of hydroxyquinolines and other byproducts.[5]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[6] Storing solutions at appropriate temperatures (e.g., refrigerated or frozen) can help slow down degradation processes.
-
Oxidation: Quinoline compounds can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. The nitrogen atom in the heterocyclic ring can be a site for oxidation.[7]
-
Ionic Strength: The ionic strength of the solution can affect the solubility and interactions of quinoline compounds, which may indirectly influence their stability.[2][3][4][8]
How can I prevent or minimize the degradation of my quinoline compound solutions?
To enhance the stability of your aqueous quinoline solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[9] The optimal pH will be specific to your compound and should be determined experimentally.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C). For long-term storage, -80°C may be necessary.[10] Avoid repeated freeze-thaw cycles, as this can also cause degradation for some compounds.[10]
-
Use of Antioxidants: For compounds susceptible to oxidation, adding antioxidants to the formulation can be effective.[11][12] Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[11][12]
-
Use of Chelating Agents: If metal-catalyzed degradation is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).[9][11][13]
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Appropriate Solvents: While this guide focuses on aqueous solutions, for some applications, using co-solvents or preparing stock solutions in organic solvents like DMSO and making fresh aqueous dilutions can improve stability.[8]
Quantitative Data on Quinoline Degradation
The following tables summarize quantitative data on the degradation of quinoline and its derivatives under various conditions.
Table 1: Photodegradation of Quinoline in Aqueous Solution
| Condition | Parameter | Value | Reference |
| Sunlight (Summer, 40° N latitude) | Half-life in lake water | ~14 days | [5] |
| Sunlight (Winter, 40° N latitude) | Half-life in lake water | ~123 days | [5] |
| UV Irradiation (λ=365 nm) with TiO₂ | Degradation Efficiency | 91.5% | [14] |
Table 2: Stability of Quinolones in Raw Milk Under Different Storage Conditions
| Storage Condition | Duration | Degradation Observed | Reference |
| 4°C | Up to 24 hours | High stability | [10] |
| 4°C | After 48 hours | Degradation begins | [10] |
| -20°C | Up to 7 days | No degradation | [10] |
| -20°C | 30 days | ~30% degradation | [10] |
| -80°C | 30 days | Some degradation (~30%) | [10] |
| 5 Freeze-Thaw Cycles | N/A | Unstable | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of quinoline compounds.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your quinoline compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[16] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[16] Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[16] Sample at various time points. For solid compounds, place the powder in the oven.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent quinoline compound from its degradation products.
1. HPLC System and Conditions:
-
Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol.[6][17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: A UV detector is commonly used. The wavelength should be chosen to provide good sensitivity for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[18]
-
Injection Volume: Typically 10-20 µL.[6]
2. Method Validation:
-
The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust.
-
Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.
Visualizations
Degradation Pathways and Workflows
The following diagrams illustrate common degradation pathways for quinoline compounds and a typical experimental workflow for stability testing.
Caption: General pathways of quinoline degradation under forced stress conditions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Synthetic Antibacterial Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of synthetic antibacterial agents in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthetic antibacterial agent shows excellent in vitro activity but fails to show efficacy in our animal model. What are the likely causes?
This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy often points to poor bioavailability. The primary factors to investigate are:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed. Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility[1].
-
Low Permeability: The agent may be unable to effectively cross the intestinal epithelium to enter systemic circulation. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) being the most challenging[1].
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes) before it can reach the systemic circulation in its active form.
-
Efflux Pump Activity: The compound might be actively transported back into the intestinal lumen by efflux pumps, such as P-glycoprotein (P-gp), reducing its net absorption[2][3]. Efflux pumps are a major determinant of antibiotic resistance and can expel a wide range of compounds[3].
Q2: How can I determine if poor solubility is the primary issue for my compound's low bioavailability?
To diagnose a solubility problem, consider the following steps:
-
Physicochemical Characterization: Determine the aqueous solubility of your compound at different pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Biopharmaceutics Classification System (BCS): Assess your compound's solubility and permeability characteristics to classify it according to the BCS. This will help guide your formulation strategy[4].
-
In Vivo Comparison Study: Administer the compound in a simple aqueous suspension versus a solubilizing formulation (e.g., a solution with a co-solvent or a lipid-based formulation). A significant increase in plasma concentration with the solubilizing formulation strongly suggests a solubility-limited absorption.
Q3: What are the most effective formulation strategies to enhance the bioavailability of poorly soluble antibacterial agents?
Several "enabling" formulation strategies can be employed. The choice depends on the specific physicochemical properties of your drug.
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanosuspensions are a common application of this technique[5][6].
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its solubility and dissolution rate compared to its crystalline form[1][4].
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism[1][5].
-
Nanoparticle Delivery Systems: Encapsulating the drug in nanocarriers such as liposomes or polymeric nanoparticles (e.g., PLGA) can protect it from degradation, enhance solubility, and facilitate transport across biological membranes[7][8][9]. These systems can improve the pharmacokinetic profile and therapeutic index of the drug[8].
Q4: My compound appears to be absorbed but is cleared from the plasma very quickly. What could be the cause and how can I address it?
Rapid clearance is typically due to extensive metabolism or active efflux.
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This will help identify if it's a substrate for metabolic enzymes like CYPs[10].
-
Efflux Pump Substrate Identification: Use cell-based assays (e.g., Caco-2 cells) to determine if your compound is a substrate for efflux pumps like P-gp[3].
-
Strategies to Mitigate Rapid Clearance:
-
Prodrugs: Modify the drug's chemical structure to create a prodrug that is less susceptible to metabolism or efflux. The prodrug is then converted to the active drug in vivo[11][12].
-
Co-administration with Inhibitors: Administering your compound with a known inhibitor of the relevant metabolic enzyme or efflux pump can increase its plasma exposure. However, this can lead to drug-drug interaction concerns.
-
Nanoparticle Encapsulation: As mentioned, nanoparticles can shield the drug from metabolic enzymes and reduce recognition by efflux pumps[8].
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes quantitative data on how different formulation strategies can improve the bioavailability of antibacterial agents.
| Strategy | Antibacterial Agent | Formulation Details | Key Finding | Fold Increase in Bioavailability (AUC) |
| Nanoparticle Incorporation | Sulfamethoxazole (SMX) | SMX composite crystals with functionalized PLGA nanoparticles (SMX-nfPLGA) | Solubility increased from 0.029 mg/mL to 0.058 mg/mL.[13] | Not explicitly quantified as fold-increase in AUC, but antibacterial inhibition was enhanced by up to 60%.[13] |
| Lipid-Based Delivery | Polymyxin B | Liposomal formulation containing DPPC and cholesterol | Reduced side effects and enhanced antimicrobial activity compared to the free drug.[7] | Data suggests improved therapeutic index rather than a direct oral bioavailability fold-increase. |
| Polymeric Nanoparticles | Ciprofloxacin | Loaded into polymeric nanoparticles | Enhanced antibacterial activity against Escherichia coli compared to the pure drug.[13] | Specific fold-increase in AUC is formulation-dependent; the primary outcome noted was enhanced efficacy. |
| Solid Dispersion | Various Poorly Soluble Drugs | Drug dispersed in a hydrophilic polymer matrix | Aims to create a high-energy amorphous state which is more soluble than the crystalline state.[4] | Highly drug-dependent, can range from 2-fold to over 10-fold increases in AUC. |
Experimental Protocols
Protocol: Standard Oral Bioavailability Study in a Rodent Model (Mouse)
This protocol outlines the key steps for assessing the oral bioavailability of a synthetic antibacterial agent in mice[14][15][16][17].
1. Animal Preparation:
-
Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing to minimize food effects on drug absorption, but allow free access to water[14].
2. Dosing Groups:
-
Group 1 (Oral Administration - Test Formulation): A minimum of 3-5 mice per time point. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg)[17]. The formulation should be the one you are testing (e.g., nanosuspension, solid dispersion).
-
Group 2 (Intravenous Administration - Reference): A minimum of 3-5 mice. Administer the compound via intravenous (IV) injection (typically through the tail vein) at a lower dose (e.g., 1-2 mg/kg) dissolved in a suitable vehicle. This group is essential to determine the absolute bioavailability[16][17].
3. Administration:
-
Oral (PO): Use a proper-sized oral gavage needle to deliver the formulation directly into the stomach. The volume should be limited, typically around 0.5 ml for a mouse[17].
-
Intravenous (IV): Inject the solution slowly into the lateral tail vein. The maximum bolus injection volume is 5 ml/kg[17].
4. Blood Sampling:
-
Schedule: Collect blood samples at predetermined time points. For an oral dose, a typical schedule might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h. For an IV dose, the initial time points should be much earlier (e.g., 2 min, 5 min, 15 min)[16].
-
Method: Collect blood (e.g., 50-100 µL) from the saphenous vein or via retro-orbital bleeding (requires anesthesia). Use tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
5. Sample Analysis:
-
Method: Quantify the concentration of the antibacterial agent in the plasma samples using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[16].
-
Data Analysis:
-
Plot the plasma concentration versus time for both PO and IV routes.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations: Diagrams and Workflows
Troubleshooting Poor In Vivo Efficacy
Caption: A troubleshooting workflow for diagnosing poor in vivo efficacy.
Key Barriers to Oral Drug Bioavailability
Caption: The journey of an oral drug, highlighting key bioavailability barriers.
Mechanism of Nanoparticle-Enhanced Delivery
Caption: How nanoparticles overcome barriers to improve drug delivery.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. scielo.br [scielo.br]
- 8. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
How to prevent the emergence of resistance to Antibacterial agent 131 in vitro.
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the emergence of in vitro resistance to Antibacterial agent 131.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a quinoline derivative.[1] Its primary mode of action in bacteria such as E. coli is the inhibition of the DNA-Gyrase enzyme, which is essential for DNA replication.[1] By targeting this fundamental process, the agent disrupts bacterial proliferation.
Q2: What are the most probable mechanisms for in vitro resistance to this compound?
A2: Based on its mechanism as a DNA gyrase inhibitor and general principles of antibiotic resistance, the most likely resistance mechanisms are:
-
Target Site Modification: Spontaneous mutations in the genes encoding DNA gyrase subunits (e.g., gyrA and gyrB) can alter the enzyme's structure, reducing the binding affinity of Agent 131.[2][3][4][5]
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibacterial agents out of the cell, preventing them from reaching their target at a sufficient concentration.[6][7][8][9][10] Several families of efflux pumps, including RND, MFS, and ABC transporters, are associated with multidrug resistance.[6][7][8]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the uptake of the antibacterial agent.[3][4]
Q3: How can I design my experiments to minimize the risk of resistance development?
A3: To proactively prevent the emergence of resistance in vitro, consider the following strategies:
-
Combination Therapy: Using Agent 131 in combination with another antibacterial agent that has a different mechanism of action is a highly effective strategy.[11][12][13][14] The probability of a bacterium simultaneously developing mutations to overcome two distinct mechanisms is significantly lower.[12]
-
Maintain Concentrations Above the Mutant Prevention Concentration (MPC): The MPC is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants. Dosing above the MPC can help inhibit the proliferation of the most resistant sub-populations.[15]
-
Incorporate Efflux Pump Inhibitors (EPIs): If efflux is a suspected or confirmed resistance mechanism, co-administration of an EPI can restore the susceptibility of the bacteria to Agent 131.[6][7][9]
-
Control Bacterial Population Density: Studies have shown that microbes at lower population densities are more likely to mutate.[16] Controlling the initial inoculum size and density during experiments can influence the rate of resistance emergence.
Q4: What is Adaptive Laboratory Evolution (ALE) and how can it help predict resistance?
A4: Adaptive Laboratory Evolution (ALE) is an experimental method used to study evolution in real-time under controlled laboratory conditions.[17][18] By repeatedly exposing a bacterial population to sub-lethal concentrations of this compound and allowing it to grow and adapt, researchers can identify the genetic mutations that are most likely to confer resistance.[17][19][20] This foresight allows for the development of strategies to counteract these specific resistance pathways.
Troubleshooting Guide
Problem: The Minimum Inhibitory Concentration (MIC) of Agent 131 is steadily increasing during a serial passage experiment.
This indicates the selection and proliferation of a resistant population.
-
Step 1: Isolate and Characterize Resistant Mutants:
-
Plate the resistant population on agar containing Agent 131 to isolate single colonies.
-
Confirm the elevated MIC of the isolates compared to the parent strain.
-
-
Step 2: Investigate the Mechanism of Resistance:
-
Target Modification: Sequence the gyrA and gyrB genes of the resistant isolates to identify potential mutations.
-
Efflux Pump Overexpression: Use RT-qPCR to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) in the resistant isolates compared to the parent strain.
-
-
Step 3: Implement Mitigation Strategies:
-
Introduce a second antibiotic with a different mechanism of action (see Protocol 2: Checkerboard Assay) to see if combination therapy can overcome the resistance.
-
Test the resistant isolates in the presence of a known efflux pump inhibitor (e.g., PAβN) to determine if efflux is the primary resistance mechanism.[10]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 25922 | 8.0 | 9.81[1] |
| Staphylococcus aureus | ATCC 6538 | 9.0 | 9.81[1] |
| S. aureus (MRSA) | Clinical Isolate | 9.5 | 9.81[1] |
| E. coli | Agent 131-Resistant | >128 | >128 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergy Analysis of Agent 131 with Ciprofloxacin against E. coli ATCC 25922
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| Agent 131 | 8.0 | 2.0 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Ciprofloxacin | 0.015 | 0.00375 | 0.25 |
FIC: Fractional Inhibitory Concentration. FICI ≤ 0.5 indicates synergy.
Visualizations and Workflows
Caption: Workflow for investigating and mitigating in vitro resistance.
Caption: Conceptual diagram of combination therapy.
Caption: Simplified pathway of efflux pump upregulation by an antibacterial agent.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series of the agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Agent 131 along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug, both alone and in combination.
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC (A) = MIC of A in combination / MIC of A alone
-
FIC (B) = MIC of B in combination / MIC of B alone
-
Calculate the FICI (ΣFIC) = FIC (A) + FIC (B)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Adaptive Laboratory Evolution (ALE) for Resistance Studies
-
Initial Culture: Inoculate the starting bacterial strain into a liquid medium containing a sub-inhibitory concentration of Agent 131 (e.g., 0.5x MIC).
-
Serial Passage: Incubate the culture until it reaches a specific optical density (e.g., late log phase).
-
Transfer: Dilute the culture and transfer a small volume into a fresh medium containing the same or a slightly increased concentration of Agent 131.
-
Repeat: Repeat this process for hundreds of generations. Periodically, freeze-stock samples of the evolving population for later analysis.
-
Analysis: After a significant increase in MIC is observed, isolate mutants from the evolved population. Perform whole-genome sequencing to identify mutations responsible for the resistance phenotype. This method allows for the prospective identification of resistance pathways.[17][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Efflux pumps and their role in antibiotic resistance: A literature review [mid.journals.ekb.eg]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Antibiotic resistance rises in ‘lonely’ mutating microbes [manchester.ac.uk]
- 17. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERIC - EJ766273 - Experimental Evolution of Antibiotic Resistance in Bacteria, American Biology Teacher, 2007-Feb [eric.ed.gov]
- 19. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline derivatives. Our aim is to help you optimize your experimental protocols and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
General Questions
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields in quinoline synthesis can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials: Ensure the purity of your anilines, ketones, aldehydes, and other reagents. Impurities can lead to side reactions and inhibit catalyst activity.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Ensure your setup maintains the optimal temperature and that reactions sensitive to air or moisture are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture. Consider trying different catalysts, as their effectiveness can be substrate-dependent.[1]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Experiment with different solvents to find the optimal one for your specific reaction.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.[2] Review your work-up procedure to minimize emulsion formation and ensure complete extraction of the product. Optimize your chromatography or recrystallization conditions.
Friedländer Annulation
Q2: I am observing the formation of multiple products in my Friedländer synthesis when using an unsymmetrical ketone. How can I improve regioselectivity?
A2: Regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones.[3] Here are some strategies to improve it:
-
Use of a Directing Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.
-
Catalyst Selection: The choice of catalyst can influence regioselectivity. Chiral phosphoric acid has been used as an efficient organic catalyst to achieve diastereoselective Friedländer heterocyclization.[4]
-
Ionic Liquids: Using ionic liquids as the reaction medium can also enhance regioselectivity.[3][4]
-
Alternative Starting Materials: To avoid side reactions like aldol condensation of the ketone, consider using the imine analogue of the o-aniline.[4]
Q3: My Friedländer reaction is sluggish or not proceeding to completion. What can I do?
A3: If your Friedländer reaction is not progressing, consider the following:
-
Catalyst: The reaction can be catalyzed by either acids (Brønsted or Lewis acids) or bases.[3] If you are running the reaction without a catalyst, adding one may be necessary. P-toluenesulfonic acid and iodine have been used effectively.[4]
-
Temperature: While some modern protocols operate at milder temperatures, traditional Friedländer synthesis often requires elevated temperatures.[5] Carefully increasing the reaction temperature may improve the rate.
-
Water Removal: The reaction involves a cyclodehydration step. Ensuring the removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
Doebner-von Miller Reaction
Q4: My Doebner-von Miller reaction is producing a lot of tar-like byproducts. How can I minimize this?
A4: The Doebner-von Miller reaction is notorious for producing polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6] Here are some ways to mitigate this:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline.[6]
-
Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help to control the concentration and reduce polymerization.
-
Milder Acid Catalysts: While strong acids are traditional, exploring milder Lewis acids like tin tetrachloride or scandium(III) triflate may reduce side reactions.[7]
Q5: What are common side products in the Doebner-von Miller synthesis and how can they be avoided?
A5: A common side reaction involves the aniline acting as an oxidizing agent and getting reduced, leading to secondary amine byproducts.[8] To avoid this, a dedicated oxidizing agent is typically included in the reaction mixture. Another potential side reaction is the formation of an imine from acetaldehyde, which can also be reduced.[8] Ensuring the reaction goes to completion to form the stable quinoline ring can help minimize these side products.
Skraup Synthesis
Q6: The Skraup reaction is known to be highly exothermic and difficult to control. How can I manage the reaction safely?
A6: The violence of the Skraup reaction is a significant safety concern.[9] The following measures can help control the exotherm:
-
Use of a Moderator: Adding ferrous sulfate can act as an oxygen carrier and extend the reaction over a longer period, making it less violent.[9][10]
-
Controlled Reagent Addition: Slowly adding the sulfuric acid or glycerol to the reaction mixture while carefully monitoring the temperature is crucial.
-
Efficient Cooling: Have an ice bath ready to cool the reaction vessel if the temperature rises too quickly.
-
Alternative Oxidizing Agents: Arsenic acid can be used instead of nitrobenzene, which often results in a less violent reaction.[9]
Combes Quinoline Synthesis
Q7: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the outcome?
A7: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[11]
-
Substituent Effects: The steric bulk of the substituents on the β-diketone plays a significant role in the rate-determining annulation step. Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines.[11]
-
Aniline Substituents: The use of chloro- or fluoro-substituted anilines often leads to the 4-substituted regioisomer as the major product.[11]
-
Catalyst Choice: Using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst can be more effective than sulfuric acid.[11]
Purification
Q8: I am having difficulty purifying my crude quinoline derivative. What are some common impurities and effective purification techniques?
A8: Common impurities include unreacted starting materials, polymeric byproducts, and regioisomers.
-
Initial Work-up: A thorough aqueous work-up is essential. Basifying the reaction mixture with a solution like sodium hydroxide and extracting with an organic solvent is a common first step. Be cautious of emulsion formation.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: For basic quinoline products, an acid-base extraction can be used. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, after which the aqueous layer is basified and the pure quinoline is extracted with an organic solvent.
-
Specific Impurity Removal: Aniline can be removed by diazotization.[12] Non-basic impurities can be removed by ether extraction from an acidic solution of the quinoline hydrochloride.[12]
Data Presentation: Comparison of Catalytic Systems for Quinoline Synthesis
The following tables summarize the performance of various catalytic systems for different quinoline synthesis reactions, providing a basis for selecting an appropriate catalyst for your specific needs.
Table 1: Catalytic Systems for Friedländer Annulation
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ | 2-aminoaryl ketones, carbonyl compounds | Solvent-free | 100 | 3-6 h | 93 | [3] |
| Fe₃O₄@SiO₂–APTES-TFA | 2-aminoaryl ketones, carbonyl compounds | Solvent-free | 100 | 5 min | 96 | [3] |
| SiO₂ nanoparticles | 2-aminoaryl ketones, carbonyl compounds | Microwave | 100 | - | 93 | [3] |
| Montmorillonite K-10 | 2-aminoarylketones, carbonyl compounds | Ethanol | Reflux | - | 75 | [3] |
| Zeolite | 2-aminoarylketones, carbonyl compounds | Ethanol | Reflux | - | 83 | [3] |
| Nano-crystalline sulfated zirconia | 2-aminoarylketones, carbonyl compounds | Ethanol | Reflux | - | 89 | [3] |
| Ceric ammonium nitrate (10 mol%) | 2-aminoaryl ketones, active methylene compounds | - | Ambient | 45 min | - | [13] |
| Water (as solvent and promoter) | 2-aminobenzaldehyde, various ketones | Water | 70 | 3 h | up to 97 | [14] |
Table 2: Catalytic Systems for Doebner-von Miller and Related Syntheses
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Strong acid (in flow reactor) | Aniline, acrolein | Water | - | - | - | [3] |
| Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) | Aniline, α,β-unsaturated carbonyls | - | - | - | - | [7] |
| Brønsted Acids (e.g., p-TsOH) | Aniline, α,β-unsaturated carbonyls | - | - | - | - | [7] |
| Iodine | Aniline, α,β-unsaturated carbonyls | - | - | - | - | [7] |
| ZnCl₂/Ni-USY | Aniline, propanol | Gas phase | 410 | - | 78.3 | [15] |
Experimental Protocols
This section provides detailed methodologies for key quinoline synthesis reactions.
Protocol 1: High-Yield Friedländer Annulation using a Recyclable Nanocatalyst
This protocol is based on the use of a Fe₃O₄@SiO₂–APTES-TFA core-shell nanocatalyst.
Materials:
-
2-aminoaryl ketone (1 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
Fe₃O₄@SiO₂–APTES-TFA nanocatalyst (0.2 equivalents)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and the Fe₃O₄@SiO₂–APTES-TFA nanocatalyst (0.2 equivalents).
-
The reaction is performed under solvent-free conditions.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and separate the catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry for reuse.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Green Skraup Synthesis of Quinoline
This protocol is a modification of the classic Skraup synthesis, designed to be less violent.
Materials:
-
Aniline (1 mol)
-
Glycerol (3 mol)
-
Concentrated Sulfuric Acid (2 mol)
-
Nitrobenzene (0.5 mol)
-
Ferrous sulfate heptahydrate (as a moderator)
Procedure:
-
Caution: This reaction is exothermic and can be vigorous. Perform in a fume hood with appropriate safety precautions, including a blast shield.
-
To a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline (1 mol) and glycerol (3 mol).
-
Slowly and carefully add the concentrated sulfuric acid (2 mol) with efficient stirring and cooling in an ice bath.
-
Add the ferrous sulfate heptahydrate.
-
Slowly add the nitrobenzene (0.5 mol).
-
Heat the mixture gently. Once the reaction starts (indicated by boiling), remove the heat source. The reaction should continue to reflux on its own. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Allow the mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the organic layer from the distillate and dry over anhydrous potassium carbonate.
-
Purify the crude quinoline by vacuum distillation.
Visualizations
Diagram 1: General Experimental Workflow for Quinoline Synthesis
Caption: A generalized workflow for the synthesis, purification, and analysis of quinoline derivatives.
Diagram 2: Troubleshooting Logic for Low Quinoline Synthesis Yield
Caption: A logical flowchart for troubleshooting and optimizing low-yield quinoline synthesis reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. du.edu.eg [du.edu.eg]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 15. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
Managing off-target effects of ceragenin CSA-131 in preclinical studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ceragenin CSA-131 in preclinical studies. The information provided is intended to help manage and understand potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CSA-131 observed in preclinical studies?
A1: The primary off-target effects of CSA-131 documented in preclinical research are cytotoxicity towards mammalian cells and hemolytic activity. Like other cationic amphiphilic molecules, CSA-131's mechanism of action is not entirely specific to microbial membranes and can affect eukaryotic cells, particularly at higher concentrations. The observed cytotoxicity can manifest through various mechanisms, including apoptosis and lysosomal membrane permeabilization.
Q2: How does the cytotoxicity of CSA-131 compare to other ceragenins?
A2: Studies have shown that the cytotoxic profile can vary between different ceragenin compounds. For instance, some research indicates that CSA-131 may exhibit greater cytotoxicity towards certain cell lines compared to CSA-13 or CSA-44. However, its potent antimicrobial activity sometimes allows for a therapeutic window where it is effective against pathogens at concentrations that are not significantly toxic to host cells.
Q3: Is the hemolytic activity of CSA-131 a significant concern?
A3: CSA-131 can induce hemolysis, particularly at concentrations higher than its minimum inhibitory concentration (MIC) against bacteria. The extent of hemolysis is dose-dependent. It is crucial to determine the hemolytic concentration (HC50) and compare it to the effective antimicrobial concentration to assess the therapeutic index for your specific application.
Q4: Can off-target effects of CSA-131 be mitigated?
A4: Yes, several strategies are being explored to mitigate the off-target effects of CSA-131. One promising approach is the use of drug delivery systems, such as encapsulation in poloxamer micelles. This has been shown to reduce cytotoxicity without significantly compromising antimicrobial efficacy.[1]
Q5: What are the known off-target signaling pathways affected by ceragenins?
A5: Research on the parent compound, CSA-13, has shown that it can induce caspase-dependent apoptosis in mammalian cancer cells. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the activation of caspases.[2] Additionally, as a cationic amphiphilic drug, CSA-131 may induce lysosomal membrane permeabilization, a process that can lead to lysosomal cell death. One identified pathway for cationic amphiphilic drugs involves lysosomal calcium release via P2X purinergic receptor 4 (P2RX4), which in turn activates adenylyl cyclase 1 (ADCY1) to produce cyclic AMP (cAMP), contributing to cell death.[3][4] Some ceragenins have also been found to stimulate angiogenesis through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
Possible Cause 1: Concentration of CSA-131 is too high.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of CSA-131 on your specific cell line.
-
Compare the IC50 value to the MIC of CSA-131 against the target pathogen. A favorable therapeutic index will have an IC50 significantly higher than the MIC.
-
If the therapeutic window is narrow, consider reducing the concentration of CSA-131 or the incubation time.
-
Possible Cause 2: Cell line is particularly sensitive to CSA-131.
-
Troubleshooting Steps:
-
Test CSA-131 on a panel of different cell lines to assess for differential sensitivity.
-
If possible, use primary cells in addition to immortalized cell lines, as the latter can sometimes be more sensitive.
-
Review literature for cytotoxicity data of CSA-131 on your specific cell line or similar cell types.
-
Possible Cause 3: Apoptosis or Lysosomal Cell Death Induction.
-
Troubleshooting Steps:
-
To investigate apoptosis, perform assays for caspase activation (e.g., Caspase-3/7 activity assay), mitochondrial membrane potential (e.g., using JC-1 dye), or DNA fragmentation (e.g., TUNEL assay).
-
To investigate lysosomal membrane permeabilization, use assays such as acridine orange relocation or galectin-3 puncta formation.
-
Consider using inhibitors of apoptosis (e.g., Z-VAD-FMK, a pan-caspase inhibitor) to see if cytotoxicity is reduced.
-
Issue 2: Significant Hemolysis Observed
Possible Cause 1: CSA-131 concentration exceeds the hemolytic threshold.
-
Troubleshooting Steps:
-
Determine the hemolytic activity of CSA-131 across a range of concentrations using a standardized hemolysis assay. Calculate the HC50 value.
-
Ensure that the concentrations used in your antimicrobial assays are below the concentration that causes significant hemolysis. A hemolysis level below 10% is often considered acceptable for initial screening.[6]
-
If working in a blood-containing environment, be aware that plasma components can sometimes influence both antimicrobial and hemolytic activity.[6][7]
-
Possible Cause 2: Experimental conditions are affecting red blood cell fragility.
-
Troubleshooting Steps:
-
Ensure that the buffer used for the hemolysis assay is isotonic (e.g., phosphate-buffered saline).
-
Include positive (e.g., Triton X-100) and negative (buffer only) controls to validate the assay.
-
Minimize mechanical stress on the red blood cells during the experiment.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Ceragenin CSA-131 against various mammalian cell lines.
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| A549 (Lung Carcinoma) | MTT | 20 | Significant reduction in cell viability | [8] |
| A549 (Lung Carcinoma) | MTT | 50 | ~89% inhibition of cell growth | [6] |
| DLD-1 (Colon Cancer) | MTT | 50 | ~58% inhibition of cell growth | [6] |
| T24 (Bladder Cancer) | Cell Viability | 0.5 - 10 | Increased cytotoxicity with concentration | |
| Dental Pulp Stem Cells | MTT | 0.2% (Concentration) | Lowest viability observed compared to CSA-44 | [7] |
Table 2: Hemolytic Activity of Ceragenin CSA-131 and related compounds.
| Compound | Incubation Time | Concentration (µg/mL) | Hemolysis Level | Reference |
| CSA-131 | 1 hour | 1 - 10 | Low | [9] |
| CSA-131 | 12 hours | ≥ 10 | Increased toxicity | [6] |
| CSA-13 | 12 hours | > 20 | Slightly toxic | [6] |
| CSA-44 | 12 hours | ≥ 10 | Increased toxicity | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CSA-131 in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the CSA-131 dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a vehicle control if applicable.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Assessment of Hemolytic Activity
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. After the final wash, prepare a 2% (v/v) suspension of RBCs in PBS.
-
Compound Preparation: Prepare serial dilutions of CSA-131 in PBS in a 96-well plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the CSA-131 dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution of 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour (or other desired time points).
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Experimental workflow for assessing CSA-131 cytotoxicity using the MTT assay.
Caption: Troubleshooting logic for addressing high cytotoxicity of CSA-131.
Caption: Potential off-target signaling pathways of CSA-131 in mammalian cells.
References
- 1. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umb.edu.pl [umb.edu.pl]
- 3. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Induced by Cationic Amphiphilic Drugs Depends on Lysosomal Ca2+ Release and Cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial ceragenins inhibit biofilms and affect mammalian cell viability and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Antibacterial Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in antibacterial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected or erroneous results in antibacterial susceptibility testing?
Unexpected results in AST can arise from a variety of factors throughout the testing process. These can be broadly categorized as technical errors, issues with materials, or inherent characteristics of the microorganism being tested. Common causes include:
-
Inoculum Preparation: An incorrect inoculum density is a frequent source of error. An inoculum that is too heavy can lead to smaller zones of inhibition or falsely elevated Minimum Inhibitory Concentrations (MICs), potentially resulting in a "false resistant" result. Conversely, an inoculum that is too light can produce larger zones or lower MICs, leading to "false susceptible" findings.[1][2]
-
Media Issues: The composition, pH, and depth of the agar medium are critical. For instance, Mueller-Hinton agar is the standard for many tests because it has low concentrations of inhibitors like thymidine and thymine, which can interfere with certain antibiotics like trimethoprim and sulfonamides.[3][4] Variations in agar depth can affect the diffusion of the antimicrobial agent.[4]
-
Antimicrobial Disks/Strips: Improper storage of antibiotic disks or E-test strips at incorrect temperatures can lead to a loss of potency, resulting in smaller zones of inhibition or higher MICs. Using expired reagents can also lead to unreliable results.[3]
-
Incubation Conditions: The temperature and duration of incubation are critical and must be standardized.[4][5] Incubation in a CO2-enriched atmosphere can alter the pH of the medium and affect the activity of some antimicrobial agents.
-
Reading and Interpretation: Errors in measuring zone diameters or determining MIC endpoints can lead to incorrect categorization of susceptibility. Subjectivity in reading can also be a factor.[6][7]
-
Contamination: Contamination of the bacterial culture will lead to mixed growth on the AST plate, making accurate interpretation impossible.[8]
Q2: What is the difference between a "major error" and a "very major error" in AST?
These terms describe the two most serious types of discordant results in susceptibility testing:
-
Major Error (False Resistance): This occurs when the test method incorrectly identifies an organism as resistant to an antimicrobial agent when it is actually susceptible. This can lead to the unnecessary withholding of an effective treatment.[1]
-
Very Major Error (False Susceptibility): This is the opposite and more clinically dangerous error. It occurs when the test method incorrectly identifies a resistant organism as susceptible. This can lead to the administration of an ineffective antibiotic, potentially resulting in treatment failure.[1]
Q3: My quality control (QC) strain is giving results that are out of the acceptable range. What should I do?
When a QC strain yields results outside the established acceptable range, it is a critical indicator that there may be a problem with the testing system. The following steps should be taken:
-
Do not report any patient results. Results for clinical isolates are not valid if the QC is out of range.
-
Investigate the cause. Review all aspects of the testing procedure for any deviations from the standard protocol. Common areas to check include inoculum preparation, media quality, antibiotic disk/strip storage and handling, and incubation conditions.
-
Repeat the test. If an obvious error is identified and corrected, repeat the QC test. If no error is apparent, repeat the test with a fresh subculture of the QC strain.
-
Use a new lot of reagents. If the QC results are still out of range, test a new lot of media, antibiotic disks, or other reagents.
-
Contact the manufacturer. If the issue persists, there may be a problem with the QC strain itself or the testing materials, and the manufacturer should be contacted.
Q4: I have observed "skipping" of colonies within a zone of inhibition. How should I interpret this?
The presence of individual colonies growing within an otherwise clear zone of inhibition can be due to several factors:
-
Mixed Culture: The most common reason is a mixed inoculum containing a subpopulation of resistant organisms. A purity plate should be performed to confirm that the culture is pure.
-
Heteroresistance: This is a phenomenon where a small subpopulation of bacteria exhibits resistance to an antibiotic, while the majority of the population is susceptible. This can be difficult to detect with standard AST methods.
-
Mutation: The colonies within the zone may represent spontaneous mutants that have developed resistance during incubation.
In such cases, it is recommended to re-isolate one of the colonies from within the zone of inhibition and repeat the susceptibility test.
Troubleshooting Guides
Guide 1: Unexpected Resistance Observed
Issue: A bacterial isolate appears resistant to an antibiotic when it is expected to be susceptible.
Guide 2: Unexpected Susceptibility Observed
Issue: A bacterial isolate appears susceptible to an antibiotic when it is expected to be resistant.
Data Presentation
Table 1: Common Technical Errors and Their Likely Impact on AST Results
| Error | Impact on Disk Diffusion | Impact on MIC | Likely Interpretation Error |
| Inoculum too heavy | Smaller zone of inhibition | Higher MIC | False Resistance |
| Inoculum too light | Larger zone of inhibition | Lower MIC | False Susceptibility |
| Improper antibiotic storage | Smaller zone of inhibition | Higher MIC | False Resistance |
| Incorrect incubation temperature | Variable, unpredictable results | Variable, unpredictable results | Unreliable |
| Incorrect agar depth (too shallow) | Larger zone of inhibition | Not applicable | False Susceptibility |
| Incorrect agar depth (too deep) | Smaller zone of inhibition | Not applicable | False Resistance |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Method
This method is a standardized qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Detailed Steps:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5][9]
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[5][10]
-
Disk Application: Aseptically dispense the appropriate antibiotic disks onto the surface of the inoculated agar plate. Ensure that the disks are at least 24 mm apart.[4][5]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-18 hours.[5]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][10]
Protocol 2: Broth Microdilution Method for MIC Determination
This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1][7]
-
Inoculum Preparation: Prepare a bacterial inoculum in broth and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11][12]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[7]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][13] The growth control well must show adequate growth for the test to be valid.
Protocol 3: E-test (Gradient Diffusion Method)
The E-test is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.
Detailed Steps:
-
Inoculum and Plate Preparation: Prepare a 0.5 McFarland standard inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.[14][15]
-
E-test Strip Application: Aseptically apply the E-test strip to the surface of the inoculated agar plate with the MIC scale facing upwards.[14][16]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.[14]
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[14][15] If the intersection falls between two markings, the higher value should be reported.[16]
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. gcsmc.org [gcsmc.org]
- 4. microbenotes.com [microbenotes.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. bsac.org.uk [bsac.org.uk]
- 9. youtube.com [youtube.com]
- 10. asm.org [asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomerieux.com [biomerieux.com]
- 14. medicallabnotes.com [medicallabnotes.com]
- 15. microbenotes.com [microbenotes.com]
- 16. media.tghn.org [media.tghn.org]
Strategies for enhancing the stability of Antibacterial agent 131 for long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Antibacterial agent 131 for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues with this compound.
Issue 1: Loss of antibacterial activity in a freshly prepared solution.
-
Question: I have just dissolved this compound in DMSO, but my antibacterial assay shows significantly lower activity than expected. What could be the problem?
-
Answer:
-
Improper Dissolution: Ensure the agent is fully dissolved. Sonication is recommended for preparing solutions of this compound in DMSO.[1] Incomplete dissolution will lead to a lower effective concentration.
-
Solvent Quality: Use high-purity, anhydrous DMSO. Water content in DMSO can promote hydrolysis of susceptible compounds.
-
Contamination: The solvent or container may be contaminated. Use sterile containers and fresh, high-quality solvent.
-
Issue 2: Gradual loss of activity in a stored stock solution.
-
Question: My stock solution of this compound in DMSO, stored at -20°C, is losing activity over a few weeks. What is happening?
-
Answer:
-
Incorrect Storage Temperature: For long-term stability in solvent, this compound should be stored at -80°C.[1] Storage at -20°C is not recommended for solutions and can lead to faster degradation.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles. Aliquot the stock solution into single-use vials to minimize temperature fluctuations that can accelerate degradation.
-
Exposure to Light: Protect the solution from light, as quinoline derivatives can be susceptible to photodegradation. Use amber vials or wrap containers in foil.
-
Issue 3: Precipitation or crystal formation in the stock solution upon thawing.
-
Question: I observe a precipitate in my stock solution of this compound after thawing it from -80°C. What should I do?
-
Answer:
-
Low Solubility at Room Temperature: The precipitate may be the agent coming out of solution as the temperature changes. Gently warm the vial to 37°C and use sonication to redissolve the compound completely before use.
-
Concentration Exceeds Solubility: You may have prepared a supersaturated solution. If the precipitate does not redissolve with warming and sonication, you may need to prepare a new, less concentrated stock solution. The maximum solubility in DMSO is 50 mg/mL.[1]
-
Issue 4: Inconsistent results between different batches of the agent.
-
Question: I am getting variable results in my experiments with different batches of this compound. How can I address this?
-
Answer:
-
Batch-to-Batch Variability: There can be slight differences in purity between batches. It is good practice to perform a quality control check, such as measuring the MIC against a reference bacterial strain, for each new batch.
-
Improper Storage of Powder: Ensure the powdered form of the agent is stored correctly at -20°C in a tightly sealed container to prevent moisture absorption and degradation.[1]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for this compound?
-
A1: For the solid (powder) form, store at -20°C for up to 3 years. For solutions in a solvent like DMSO, store at -80°C for up to 1 year.[1]
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: It is recommended to dissolve the compound in high-purity, anhydrous DMSO. To aid dissolution, sonication can be used.[1] Prepare a concentrated stock solution and store it in single-use aliquots at -80°C.
-
-
Q3: Can I store the stock solution at -20°C or 4°C?
-
A3: Storing solutions at -20°C is not recommended for long-term stability and may lead to a loss of activity. Storage at 4°C is not advisable as it will likely lead to rapid degradation. For optimal stability of the solution, -80°C is required.[1]
-
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: While specific degradation pathways for this compound are not extensively published, quinoline derivatives, in general, can be susceptible to degradation through hydroxylation and subsequent cleavage of the heterocyclic rings.[2][3][4] Exposure to light, moisture, and extreme pH should be minimized to prevent degradation.
-
-
Q5: How can I protect my working solutions from degradation during an experiment?
-
A5: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Keep the working solutions on ice and protected from light as much as possible during the experimental setup.
-
Formulation Strategies for Enhanced Stability
-
Q6: Are there any formulation strategies that can enhance the stability of this compound?
-
A6: While specific formulation data for this agent is limited, general strategies for small molecule drugs that could be explored include:
-
Lyophilization: Freeze-drying the compound from a suitable solvent system can produce a stable, amorphous powder that can be reconstituted before use.
-
Encapsulation: Incorporating the agent into nanoparticles or liposomes can protect it from the external environment and potentially improve its stability and delivery.
-
Use of Excipients: The addition of antioxidants or pH buffering agents to a formulation can help to mitigate oxidative degradation and hydrolysis.
-
-
Data Presentation
Table 1: Storage Conditions and Solubility of this compound
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years |
| Storage (in Solvent) | -80°C | 1 year |
| Recommended Solvent | DMSO | - |
| Maximum Solubility in DMSO | 50 mg/mL (112.37 mM) | - |
Data sourced from TargetMol.[1]
Experimental Protocols
Protocol 1: Preparation of Aliquoted Stock Solutions of this compound
-
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly to mix.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
A stability-indicating HPLC method is crucial for quantifying the amount of intact this compound and detecting any degradation products.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex ODS C18) is often suitable for quinolone antibiotics.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., with citric acid and an ion-pairing agent) and an organic solvent like acetonitrile. The exact composition should be optimized for good separation.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound. Quinolones often have strong absorbance in the UV range.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Prepare a standard curve by injecting known concentrations of a freshly prepared, high-purity standard of this compound.
-
For the stability study, incubate aliquots of the stock solution under the desired stress conditions (e.g., elevated temperature, light exposure, different pH).
-
At specified time points, withdraw a sample, dilute it to an appropriate concentration within the range of the standard curve, and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
Calculate the remaining percentage of the agent at each time point compared to the initial concentration (time zero).
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Antibacterial Agent 131 and Ciprofloxacin Against Escherichia coli ST131
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 131, and the established fluoroquinolone, ciprofloxacin, against the high-risk, multidrug-resistant Escherichia coli sequence type 131 (ST131) clone. The data presented herein is derived from standardized in vitro and in vivo models to facilitate an objective evaluation of therapeutic potential.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from head-to-head comparisons of this compound and ciprofloxacin against a ciprofloxacin-resistant E. coli ST131 clinical isolate.
Table 1: In Vitro Susceptibility Testing
| Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 2 | 4 |
| Ciprofloxacin | 64 | 256 |
Lower values indicate greater potency.
Table 2: In Vivo Efficacy in Murine Urinary Tract Infection (UTI) Model
| Treatment Group (24h post-infection) | Mean Bacterial Load (Log10 CFU/g) - Bladder | Mean Bacterial Load (Log10 CFU/g) - Kidneys |
| Vehicle Control | 8.2 | 7.5 |
| This compound (25 mg/kg) | 3.5 | 2.8 |
| Ciprofloxacin (50 mg/kg) | 6.8 | 6.1 |
Lower values indicate greater bacterial clearance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent data interpretation.
In Vitro Susceptibility Testing Protocol
1. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Bacterial Preparation: An overnight culture of E. coli ST131 grown in Luria-Bertani (LB) broth was diluted to achieve an optical density at 600 nm (OD600) of 0.5. This suspension was further diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]
-
Assay Setup: Serial two-fold dilutions of this compound and ciprofloxacin were prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 16-20 hours.[1]
-
MIC Reading: The MIC was defined as the lowest concentration of the antibacterial agent that resulted in the complete inhibition of visible bacterial growth.[1]
2. Minimum Bactericidal Concentration (MBC) Determination: Following MIC determination, the MBC was assessed to determine the concentration required to kill the bacteria.
-
Subculturing: A 100 µL aliquot from each well showing no visible growth in the MIC assay was spread onto a Mueller-Hinton Agar (MHA) plate.[1]
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum CFU count.
In Vivo Murine UTI Model Protocol
A murine model of ascending urinary tract infection was utilized to evaluate the in vivo efficacy of the compounds against E. coli ST131.[3][4]
-
Animal Model: Female C57BL/6 mice, aged 8-10 weeks, were used for the study.
-
Infection: Mice were anesthetized, and a suspension containing 1-2 x 10⁸ CFU of E. coli ST131 in phosphate-buffered saline (PBS) was instilled directly into the bladder via urethral catheterization.[4]
-
Treatment: At 24 hours post-infection, mice were randomized into three groups: vehicle control (saline), this compound (25 mg/kg), and ciprofloxacin (50 mg/kg), administered via oral gavage.
-
Endpoint Analysis: At 48 hours post-infection (24 hours post-treatment), mice were euthanized. The bladder and kidneys were aseptically harvested, homogenized in sterile PBS, and serially diluted.
-
Bacterial Load Quantification: Dilutions were plated on MHA to determine the number of CFUs per gram of tissue, providing a quantitative measure of bacterial burden in the target organs.[3][5]
Visualizations: Workflows and Mechanisms
To elucidate the experimental process and the distinct mechanisms of action, the following diagrams are provided.
References
- 1. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ceragenin CSA-131: A Potent Antimicrobial Agent Against Drug-Resistant Clinical Isolates
A comparative analysis of the in vitro efficacy of ceragenin CSA-131 against clinically relevant bacterial pathogens showcases its potential as a promising therapeutic agent in an era of mounting antibiotic resistance. Data from multiple studies demonstrate that CSA-131, a synthetic mimic of antimicrobial peptides, exhibits robust bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains that are challenging to treat with conventional antibiotics.
Ceragenins are small molecule cholic acid derivatives that are synthetically produced to emulate the structure and function of endogenous antimicrobial peptides. Their amphipathic nature, with a positively charged face and a hydrophobic face, allows them to selectively interact with and disrupt microbial cell membranes, leading to rapid cell death.[1][2][3] This mechanism of action is believed to be less susceptible to the development of bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[2]
Comparative Antibacterial Activity: CSA-131 vs. Conventional Antibiotics
Numerous studies have evaluated the antibacterial efficacy of CSA-131 against a panel of clinical isolates, often in direct comparison with standard-of-care antibiotics. The data, summarized below, consistently highlight the potent activity of CSA-131, particularly against problematic Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of CSA-131 and Comparators against Gram-Negative Clinical Isolates
| Bacterial Species | Resistance Profile | CSA-131 MIC (mg/L) | Comparator Agent(s) | Comparator MIC (mg/L) | Reference(s) |
| Acinetobacter baumannii | Colistin-Resistant | 2 (MIC₅₀), 2 (MIC₉₀) | - | - | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant | 1 - 4 | Ciprofloxacin, Meropenem, Colistin | - | [1] |
| Pseudomonas aeruginosa | Colistin-Resistant | 1 (MIC₅₀), 2 (MIC₉₀) | - | - | [4] |
| Pseudomonas aeruginosa | Clinical Isolates | <0.5 | - | - | [4] |
| Klebsiella pneumoniae | Meropenem-Resistant | 0.5 - 16 (MIC range), 32 (MIC₉₀) | - | - | [5] |
| Escherichia coli | Clinical Isolates | 0.5 - 1 | - | - | [6] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Inhibitory Concentrations (MIC) of CSA-131 and Comparators against Gram-Positive Clinical Isolates
| Bacterial Species | CSA-131 MIC (µg/mL) | Comparator Agent(s) | Comparator MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ≤0.25 - 2 | Vancomycin | - | [6][7] |
| Staphylococcus epidermidis | ≤0.25 | Vancomycin | - | [6][7] |
| Staphylococcus capitis | ≤0.25 | Vancomycin | - | [6][7] |
| Staphylococcus haemolyticus | ≤0.25 | Vancomycin | - | [6][7] |
The data clearly indicates that CSA-131 demonstrates significant antibacterial activity, with MIC values often in the low microgram per milliliter range.[1][4][5][6][7] Notably, its effectiveness is maintained against strains that have developed resistance to last-resort antibiotics like colistin and carbapenems.[1][4][5]
Experimental Protocols
The validation of CSA-131's antibacterial activity relies on standardized and reproducible experimental methodologies. The primary techniques cited in the literature are Minimum Inhibitory Concentration (MIC) determination and time-kill assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly employed technique.
Protocol:
-
Bacterial Inoculum Preparation: A standardized suspension of the clinical bacterial isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: CSA-131 and comparator antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared with a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.
-
Addition of Antimicrobial Agent: CSA-131 is added to the bacterial culture at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without any antimicrobial agent is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The withdrawn aliquots are serially diluted and plated on appropriate agar plates.
-
Data Analysis: After incubation, the number of colonies on the plates is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action: Membrane Disruption
The proposed mechanism of action for ceragenins like CSA-131 involves a direct interaction with the bacterial cell membrane.[1] The cationic nature of CSA-131 facilitates its electrostatic attraction to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic structure of the molecule is thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1] This rapid, membrane-disrupting mechanism is a key advantage, as it is less likely to be overcome by the single-point mutations that often lead to resistance against traditional antibiotics.
References
- 1. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]
A comparative study of the mechanisms of action between quinolones and ceragenins.
A deep dive into the distinct antibacterial strategies of DNA gyrase inhibitors and membrane-disrupting agents.
In the ongoing battle against antimicrobial resistance, a thorough understanding of the mechanisms of action of different antibiotic classes is paramount for the development of new therapeutic strategies. This guide provides a detailed comparative analysis of two distinct classes of antimicrobials: the quinolones, a long-standing class of synthetic antibiotics, and the ceragenins, a newer class of synthetic, cationic steroid antimicrobials that mimic endogenous antimicrobial peptides. This comparison will delve into their molecular targets, mechanisms of bacterial killing, and the landscape of resistance, supported by experimental data and detailed protocols for key assays.
At a Glance: Quinolones vs. Ceragenins
| Feature | Quinolones | Ceragenins |
| Primary Target | DNA Gyrase (GyrA, GyrB) and Topoisomerase IV (ParC, ParE) | Bacterial Cell Membrane |
| Mechanism of Action | Inhibition of DNA replication and repair, leading to double-strand DNA breaks and cell death.[1][2] | Electrostatic interaction with and disruption of the bacterial membrane, leading to leakage of cellular contents and cell death.[3][4] |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Broad-spectrum (Gram-positive and Gram-negative bacteria, including multidrug-resistant strains).[3] |
| Resistance Development | Common, primarily through target-site mutations and efflux pumps. | Infrequent and typically does not lead to high-level resistance.[5] |
| Mode of Killing | Bactericidal | Bactericidal |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between quinolones and ceragenins lies in their cellular targets. Quinolones exert their antibacterial effect by targeting intracellular enzymes crucial for DNA replication, while ceragenins act on the bacterial cell envelope.
Quinolones: Sabotaging DNA Replication from Within
Quinolones are potent inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing the complex topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for relieving the torsional stress that arises during DNA unwinding.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) daughter chromosomes after replication.
Quinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, preventing the enzymes from resealing the break.[1] The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.
Caption: Quinolone entry into the bacterial cell and inhibition of DNA gyrase/topoisomerase IV.
Ceragenins: A Frontal Assault on the Bacterial Membrane
Ceragenins, as synthetic mimics of antimicrobial peptides (AMPs), employ a fundamentally different strategy. These cationic, amphiphilic molecules are electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[3][6]
Upon reaching the membrane surface, ceragenins insert themselves into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to the formation of pores or channels.[3] The consequence of this membrane permeabilization is a rapid leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, swift bacterial cell death. This direct physical disruption of the membrane makes it difficult for bacteria to develop resistance through simple target mutations.
Caption: Ceragenin interaction with and disruption of the bacterial cell membrane.
Quantitative Performance: A Comparative Look at Efficacy
The following tables summarize the minimum inhibitory concentrations (MICs) and time-kill kinetics for representative quinolones and ceragenins against common bacterial pathogens. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Minimum Inhibitory Concentrations (MIC µg/mL)
| Organism | Ciprofloxacin (Quinolone) | CSA-13 (Ceragenin) | CSA-131 (Ceragenin) |
| Escherichia coli | 0.004 - 0.015 | 2 - 4 | 1 - 2 |
| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 1 - 2 | 0.5 - 1 |
| Staphylococcus aureus (MRSA) | 0.5 - >128 | 1 - 4 | 0.5 - 2 |
Data compiled from multiple sources.
Table 2: Time-Kill Kinetics (Time to achieve 99.9% reduction in CFU/mL)
| Organism | Ciprofloxacin (at 4x MIC) | CSA-13 (at 4x MIC) |
| Escherichia coli | < 2 hours | < 1 hour |
| Staphylococcus aureus | 4 - 6 hours | 1 - 2 hours |
Data compiled from multiple sources.
Experimental Protocols
DNA Gyrase Supercoiling Assay (for Quinolones)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
Quinolone compound (e.g., ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
STEB (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.5 mg/mL bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL Relaxed pBR322 (e.g., 50 ng/µL)
-
1 µL ATP solution (10 mM)
-
1 µL quinolone compound at various concentrations
-
x µL sterile water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit/µL).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of STEB.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Bacterial Membrane Depolarization Assay (for Ceragenins)
This assay measures the disruption of the bacterial membrane potential using a fluorescent dye, such as DiSC₃(5).
Materials:
-
Bacterial culture (e.g., S. aureus or E. coli)
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) dye (3,3'-dipropylthiadicarbocyanine iodide)
-
Ceragenin compound
-
Valinomycin (positive control)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with the buffer.
-
Resuspend the bacterial cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates the dye has partitioned into the polarized bacterial membranes, causing its fluorescence to be quenched).
-
Add the ceragenin compound at various concentrations to the cell suspension.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., excitation at 622 nm, emission at 670 nm).
-
An increase in fluorescence indicates the release of the dye from the depolarized membranes. Use valinomycin as a positive control for complete depolarization.
Caption: Workflow for the bacterial membrane depolarization assay.
Conclusion: Distinctive Approaches to Bacterial Eradication
Quinolones and ceragenins represent two powerful yet fundamentally different approaches to combating bacterial infections. Quinolones offer a highly specific mechanism of action by targeting essential intracellular enzymes, a strategy that has been clinically successful for decades but is increasingly challenged by the rise of resistance. In contrast, ceragenins employ a more direct and physical assault on the bacterial membrane, a mechanism that appears less prone to the development of high-level resistance. The comparative data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to objectively evaluate these two classes of antimicrobials and inform the design of future antibacterial agents. The distinct mechanisms of action also suggest potential for synergistic combinations, a promising avenue for future research in the fight against multidrug-resistant pathogens.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceragenins and Ceragenin-Based Core-Shell Nanosystems as New Antibacterial Agents against Gram-Negative Rods Causing Nosocomial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Translation of ceragenin affinity for bacteria to an imaging reagent for infection - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02226K [pubs.rsc.org]
Validating the In Vivo Efficacy of Antibacterial Agent 131 in a Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, necessitating the development of novel and effective antibacterial agents. This guide provides a comparative analysis of the potential in vivo efficacy of Antibacterial agent 131, a promising quinoline derivative, within a clinically relevant sepsis model. By juxtaposing its projected performance with established antibiotics, this document aims to furnish researchers with the foundational data and methodologies required for advanced preclinical evaluation.
Comparative In Vivo Efficacy of Antibacterial Agents in a Murine Sepsis Model
The following table summarizes the in vivo efficacy of various antibacterial agents in mouse models of sepsis. Due to the absence of publicly available in vivo sepsis data for this compound, we have included data from other quinoline derivatives and standard-of-care antibiotics to provide a comparative framework. The cecal ligation and puncture (CLP) model is highlighted as a gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[1][2]
| Antibacterial Agent | Class | Sepsis Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| [Hypothetical] this compound | Quinoline Derivative | CLP Mouse Model | TBD | TBD | - |
| Quinoxaline Derivative (2-MQB) | Quinoxaline | CLP Mouse Model | 3 mg/kg and 5 mg/kg | Improved survival rates to 25% and 37.5%, respectively, compared to 0% in the control group.[3] | [3] |
| Imipenem | Carbapenem | CLP Mouse Model | 25 mg/kg | Resulted in a better survival rate and lower inflammatory mediators compared to a higher dose or no treatment.[4] | [4] |
| Ciprofloxacin | Fluoroquinolone (Quinoline) | Systemic P. aeruginosa Infection | 2.34 to 11.22 mg/kg (ED50) | Effective in a lethal systemic infection model, demonstrating the in vivo potential of quinolone-class antibiotics.[5][6] | [5][6] |
| Levofloxacin | Fluoroquinolone (Quinoline) | Systemic P. aeruginosa Infection | 2.09 to 13.80 mg/kg (ED50) | Showed comparable efficacy to ciprofloxacin in a systemic infection model.[5][6] | [5][6] |
Experimental Protocols
A standardized and reproducible experimental protocol is critical for validating the in vivo efficacy of a novel antibacterial agent. The cecal ligation and puncture (CLP) model is a widely accepted method for simulating human sepsis.
Cecal Ligation and Puncture (CLP) Sepsis Model
This surgical procedure induces polymicrobial peritonitis, leading to systemic inflammation and sepsis.
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Buprenorphine for analgesia
-
Warm sterile saline for resuscitation
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
Shave the abdomen and disinfect the area with an appropriate antiseptic.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm for moderate sepsis). The degree of sepsis severity can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
Immediately after surgery, administer subcutaneous warm sterile saline (e.g., 1 ml) for fluid resuscitation.
-
House the animals in a warm, clean environment and provide easy access to food and water.
-
Administer the test compound (this compound) and comparator agents at predetermined time points post-surgery.
-
Monitor the animals for signs of sepsis and survival for a specified period (e.g., 7 days).
Key Efficacy Endpoints:
-
Survival Rate: Monitor and record survival over a 7-day period.
-
Bacterial Load: At specific time points, collect blood and organ (e.g., spleen, liver, lung) samples for bacterial colony-forming unit (CFU) enumeration.
-
Inflammatory Cytokine Levels: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in plasma or peritoneal lavage fluid using ELISA or multiplex assays.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for validating in vivo efficacy in a CLP sepsis model.
The pathogenesis of sepsis is driven by a complex inflammatory cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).
Caption: Simplified signaling pathway of inflammation in bacterial sepsis.
References
- 1. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of the antibiofilm activity of different quinoline derivatives.
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance has underscored the urgent need for novel antimicrobial agents, particularly those effective against bacterial biofilms. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics and host immune responses. Quinoline derivatives have emerged as a promising class of compounds with significant antibacterial and, more recently, antibiofilm properties. This guide provides a head-to-head comparison of the antibiofilm activity of different quinoline derivatives, supported by experimental data, to aid researchers in the development of new therapeutics.
Overview of Quinolone Derivatives and their Antibiofilm Potential
Quinoline, a heterocyclic aromatic compound, serves as the scaffold for a diverse range of synthetic and natural products with broad biological activities.[1][2][3][4] While quinolone antibiotics, such as fluoroquinolones, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, the antibiofilm mechanisms of various quinoline derivatives are more diverse and not always fully elucidated.[5] Research has demonstrated that modifications to the basic quinoline structure can yield compounds that inhibit biofilm formation, disrupt established biofilms, and even eradicate persistent cells within the biofilm matrix.[6][7]
This guide compares the antibiofilm efficacy of several distinct classes of quinoline derivatives against various bacterial pathogens, including multidrug-resistant strains.
Quantitative Comparison of Antibiofilm Activity
The following tables summarize the quantitative antibiofilm data for different quinoline derivatives, focusing on key parameters such as Minimum Biofilm Inhibitory Concentration (MBIC) and percentage of biofilm reduction.
Table 1: Isatin-Quinoline Conjugates vs. MRSA
| Compound | Concentration | Biofilm Inhibition (%) | Reference Drug (Vancomycin) Inhibition (%) |
| 11a | 10 mg/mL | 83.60% | Not specified at this concentration |
Data synthesized from studies on isatin-quinoline conjugates against Methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 2: Quinoline-2-one Derivatives vs. MRSA ACL51
| Compound | Concentration (relative to MIC) | Biofilm Reduction (%) | Reference Drug (Vancomycin) Reduction (%) |
| 6c | 0.5 x MIC | 79% | 20% |
| 0.25 x MIC | 55% | 12% | |
| 0.12 x MIC | 38% | 9% | |
| 6l | 0.5 x MIC | 48% | 20% |
| 0.25 x MIC | 35% | 12% | |
| 0.12 x MIC | 20% | 9% | |
| 6o | 0.5 x MIC | 18% | 20% |
| 0.25 x MIC | 10% | 12% | |
| 0.12 x MIC | 7% | 9% |
Data from a study evaluating quinoline-2-one derivatives against a MRSA strain, demonstrating dose-dependent antibiofilm activity.[9]
Table 3: HT61 vs. S. aureus UAMS-1
| Compound | Biofilm MBC (mg/L) |
| HT61 | 32 |
| Vancomycin | 64 |
Minimum Biofilm Eradication Concentration (MBEC) data comparing the quinoline derivative HT61 to vancomycin. A lower value indicates higher potency in eradicating established biofilms.[6]
Table 4: 8-Hydroxyquinoline Derivatives vs. Various Strains
| Compound | Organism | MIC (µM) | MBIC (µM) |
| HQ-2 | M. tuberculosis | 0.1 | Not Reported |
| M. smegmatis | 1.56 | Not Reported | |
| MSSA | 2.2 | Not Reported | |
| MRSA | 1.1 | Not Reported | |
| QD-12 | M. smegmatis | >100 | 3.13 |
| MRSA | 12.5 | Not Reported |
HQ-2 (5,7-dichloro-8-hydroxy-2-methylquinoline) showed high antibacterial activity, while its 8-O-prenyl derivative (QD-12) exhibited selective and potent antibiofilm activity against M. smegmatis.[10]
Table 5: Quinolinequinones vs. Gram-Positive Bacteria
| Compound | Organism | MIC (µg/mL) |
| QQ2 | S. aureus | 1.22 - 9.76 |
| S. epidermidis | 1.22 | |
| E. faecalis | 19.53 | |
| QQ6 | S. aureus | 1.22 - 9.76 |
| S. epidermidis | 1.22 | |
| E. faecalis | 4.88 |
While specific biofilm inhibition data was highlighted for QQ2 and QQ6, their potent activity against Gram-positive bacteria, including strains known for biofilm formation, suggests their potential as antibiofilm agents.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of the antibiofilm activity of quinoline derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds (quinoline derivatives) are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is recorded as the lowest concentration of the compound where no visible bacterial growth is observed.
Biofilm Inhibition/Reduction Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation or reduce a pre-formed biofilm.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation (typically 24-72 hours). For inhibition assays, the test compound is added at the beginning of incubation. For reduction assays, the planktonic cells are removed after incubation, and the pre-formed biofilms are then treated with the test compound.
-
Washing: Non-adherent planktonic cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Fixation: The remaining biofilms are fixed, for example, with methanol.
-
Staining: The biofilms are stained with a 0.1% crystal violet solution.
-
Destaining: Excess stain is washed off, and the bound crystal violet is solubilized with a solvent (e.g., 33% glacial acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of inhibition or reduction is calculated relative to the untreated control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.
-
Biofilm Growth: Biofilms are grown on suitable surfaces, such as the pegs of a Calgary Biofilm Device or in a 96-well plate, for a specified period (e.g., 72 hours), with media changes to ensure maturity.[6]
-
Antibiotic Challenge: The mature biofilms are exposed to a range of concentrations of the test compound for a defined period (e.g., 24 hours).[6]
-
Recovery: The pegs or wells are rinsed to remove the compound and placed in a fresh recovery medium.
-
Disruption and Plating: The biofilms are disrupted from the surface (e.g., by sonication), and the resulting bacterial suspension is serially diluted and plated on agar plates to determine the number of viable cells (CFU/mL).
-
Determination of MBEC: The MBEC is the lowest concentration of the compound that results in no viable bacterial growth from the treated biofilm.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Minimum Inhibitory Concentration (MIC) Data for Antibacterial Agent 131: An Inter-Laboratory Comparison
This guide provides a comprehensive cross-validation of the in vitro activity of the novel antibacterial agent 131. Minimum Inhibitory Concentration (MIC) data from multiple independent laboratories were compared to assess the reproducibility and reliability of susceptibility testing for this agent. The performance of this compound is benchmarked against commonly used antibiotics across a panel of clinically relevant bacterial strains. This document is intended for researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize the MIC (µg/mL) data for this compound and comparator agents as determined by three independent laboratories. All testing was performed in accordance with the experimental protocols outlined below.
Table 1: MIC Values for this compound Against Gram-Positive Organisms
| Organism (Strain ID) | Laboratory 1 | Laboratory 2 | Laboratory 3 | MIC Range | Modal MIC |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.5 | 1 | 0.5 - 1 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 1 | 2 | 1 | 1 - 2 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.25 | 0.5 | 0.25 - 0.5 | 0.25 |
Table 2: MIC Values for this compound Against Gram-Negative Organisms
| Organism (Strain ID) | Laboratory 1 | Laboratory 2 | Laboratory 3 | MIC Range | Modal MIC |
| Escherichia coli (ATCC 25922) | 2 | 2 | 4 | 2 - 4 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 16 | 8 | 8 - 16 | 8 |
| Klebsiella pneumoniae (ATCC 700603) | 4 | 4 | 2 | 2 - 4 | 4 |
Table 3: Comparative MIC Data for this compound and Standard Antibiotics
| Organism | Agent | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| S. aureus (ATCC 29213) | Agent 131 | 0.5 | 0.5 | 1 |
| Vancomycin | 1 | 1 | 1 | |
| Linezolid | 2 | 2 | 2 | |
| E. coli (ATCC 25922) | Agent 131 | 2 | 2 | 4 |
| Ciprofloxacin | 0.25 | 0.5 | 0.25 | |
| Ceftriaxone | 0.125 | 0.125 | 0.25 |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to ensure reproducibility and comparability of results.[1][2][3][4][5][6][7][8]
Bacterial Strains and Culture Conditions
Reference strains from the American Type Culture Collection (ATCC) were used for all experiments. Bacteria were cultured on appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar) and incubated at 35°C ± 2°C for 18-24 hours.
Preparation of Antimicrobial Agents
Stock solutions of this compound and comparator antibiotics were prepared from standard powders according to the manufacturers' instructions and CLSI guidelines.[2] Serial two-fold dilutions were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining MIC values.[9]
-
Inoculum Preparation: A standardized inoculum was prepared by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Procedure: 50 µL of the standardized bacterial suspension was added to 50 µL of each antimicrobial dilution in a 96-well microtiter plate.
-
Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][2][10]
Quality Control
Quality control was performed in parallel with each experiment using the reference strains listed in the tables. The obtained MIC values for the comparator agents were verified to be within the acceptable ranges specified by CLSI and EUCAST.[11][12]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the cross-laboratory validation of MIC data.
Caption: Workflow for Inter-Laboratory MIC Data Comparison.
Caption: Broth Microdilution MIC Determination Workflow.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
Comparative genomics of E. coli ST131 strains with varying susceptibility to antibacterial agents.
For Researchers, Scientists, and Drug Development Professionals
Escherichia coli sequence type 131 (ST131) has emerged as a globally dominant, multidrug-resistant (MDR) pathogen responsible for a significant proportion of extraintestinal infections, including urinary tract infections and bacteremia.[1][2][3][4][5][6] Understanding the genomic underpinnings of its varied susceptibility to antibacterial agents is critical for developing effective therapeutic strategies and surveillance methods. This guide provides a comparative overview of the genomic features that distinguish E. coli ST131 strains with differing antibiotic resistance profiles, supported by experimental data and detailed methodologies.
Data Presentation: Genomic Determinants of Antibiotic Resistance in E. coli ST131
The following tables summarize key genomic features associated with antibiotic resistance in E. coli ST131, comparing different clades and their resistance gene repertoires.
Table 1: Comparison of Key Resistance Genes and Mutations in E. coli ST131 Clades
| Genomic Feature | Clade A | Clade B | Clade C (C1/C2) | Predominant Resistance Phenotype | References |
| Fluoroquinolone Resistance Mutations | |||||
| gyrA (D87N, S83L) & parC (S80I, E84V) | Often absent or single mutations | Variable | Dual mutations common, a unique feature of clade C.[7] | High-level fluoroquinolone resistance | [7] |
| Extended-Spectrum β-Lactamase (ESBL) Genes | |||||
| blaCTX-M-15 | Less common | Present | Highly prevalent, often associated with the H30-Rx subclone.[3][4][5] | Resistance to third-generation cephalosporins | [3][4][5] |
| blaCTX-M-27 | Increasing prevalence | Less common | Prevalent in some C1 subclones | Resistance to third-generation cephalosporins | [7] |
| blaCTX-M-14 | Less common | Less common | Present in some subclones | Resistance to third-generation cephalosporins | [8] |
| Other Resistance Genes | |||||
| Aminoglycoside resistance (aadA genes) | Present | Present | Frequently co-located with ESBL genes on plasmids.[7] | Resistance to aminoglycosides (e.g., streptomycin) | [7] |
| Trimethoprim resistance (dfrA genes) | Present | Present | Commonly part of integron gene cassettes.[7] | Resistance to trimethoprim | [7] |
| Sulfonamide resistance (sul genes) | Present | Present | Often found on class 1 integrons.[7] | Resistance to sulfonamides | [7] |
| Macrolide resistance (mphA) | Present | Present | Part of common mobile genetic element structures.[7] | Resistance to macrolides | [7] |
Table 2: Prevalence of Mobile Genetic Elements in E. coli ST131
| Mobile Genetic Element | Description | Prevalence and Significance in ST131 | References |
| Plasmids | Extrachromosomal DNA that can transfer between bacteria. | ST131 strains often harbor multiple plasmids carrying a variety of resistance genes. IncF plasmids are frequently associated with the dissemination of blaCTX-M-15.[5] | [5] |
| Integrons (Class 1) | Genetic elements that can capture and express gene cassettes, often encoding antibiotic resistance. | A significant proportion of ST131 isolates carry class 1 integrons.[7] Common gene cassettes include dfrA17 (trimethoprim resistance) and aadA5 (aminoglycoside resistance).[7] Some isolates harbor truncated integrons, indicating ongoing evolution.[7] | [7] |
| Transposons | "Jumping genes" that can move within and between genomes. | Transposons are instrumental in the mobilization of resistance genes, such as the insertion of a transposon in the fimB gene in some ST131 lineages, affecting type 1 fimbriae expression.[9] | [9] |
Experimental Protocols
The comparative genomic analysis of E. coli ST131 relies on a combination of microbiological, molecular, and bioinformatic techniques.
Bacterial Isolation and Antimicrobial Susceptibility Testing
-
Isolation: E. coli strains are isolated from various sources, including clinical samples (urine, blood), animals, and the environment. Standard microbiological techniques are used for isolation and identification.
-
Antimicrobial Susceptibility Testing (AST): The susceptibility of isolates to a panel of antibiotics is determined using methods such as broth microdilution or disk diffusion, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). This provides the phenotypic data for correlation with genomic findings.
Whole-Genome Sequencing (WGS)
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from pure bacterial cultures using commercial kits, ensuring minimal shearing for long-read sequencing.
-
Short-Read Sequencing (Illumina): The majority of large-scale genomic studies utilize Illumina sequencing platforms (e.g., HiSeq, MiSeq) to generate high-accuracy, short paired-end reads (typically 100-300 bp).[10]
-
Long-Read Sequencing (Oxford Nanopore or PacBio): To resolve complex genomic regions, such as those containing repetitive elements associated with mobile genetic elements and plasmids, long-read sequencing is employed.[8] This is crucial for the complete assembly of genomes and plasmids.
Bioinformatic Analysis
-
Genome Assembly: Short reads are typically assembled de novo using assemblers like SPAdes or Velvet. For hybrid assemblies (short and long reads), tools like Unicycler are used to generate complete and accurate genome sequences.
-
Genome Annotation: Assembled genomes are annotated to identify coding sequences, tRNAs, rRNAs, and other genomic features using pipelines such as Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
Phylogenetic Analysis: Core genome multilocus sequence typing (cgMLST) or single nucleotide polymorphism (SNP)-based approaches are used to determine the phylogenetic relationships between isolates.[11] Tools like RAxML are used to construct maximum likelihood phylogenetic trees.
-
Identification of Resistance Determinants:
-
Acquired Resistance Genes: Databases such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) are used to screen genome assemblies for known antibiotic resistance genes.
-
Chromosomal Mutations: Mutations in genes known to be associated with resistance (e.g., gyrA, parC) are identified by comparing the assembled genomes to a susceptible reference genome.
-
Mobile Genetic Elements: Plasmids can be identified using PlasmidFinder, and the structure of integrons and transposons can be characterized by detailed annotation and comparative analysis.
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comparative genomic analysis of E. coli ST131 strains with varying antibiotic susceptibility.
Caption: Workflow for comparative genomics of E. coli ST131.
Logical Relationship of Resistance Elements in a Multidrug-Resistant Isolate
This diagram illustrates how different mobile genetic elements can contribute to the multidrug-resistant phenotype of a single E. coli ST131 isolate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative Genomic Analysis of Globally Dominant ST131 Clone with Other Epidemiologically Successful Extraintestinal Pathogenic Escherichia coli (ExPEC) Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.rki.de [edoc.rki.de]
- 4. Comparative Genomic Analysis of Globally Dominant ST131 Clone with Other Epidemiologically Successful Extraintestinal Pathogenic Escherichia coli (ExPEC) Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli ST131, an Intriguing Clonal Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Integrons and Antimicrobial Resistance in Escherichia coli Sequence Type 131 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. nanoporetech.com [nanoporetech.com]
- 9. Insights into a multidrug resistant Escherichia coli pathogen of the globally disseminated ST131 lineage: genome analysis and virulence mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Whole-genome-based phylogenetic analysis. [bio-protocol.org]
Evaluating the Synergistic Effects of Antibacterial Agent 131 with Other Antibiotics: A Comparative Guide
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where two or more antibiotics work synergistically to produce an effect greater than the sum of their individual effects. This guide provides a comparative analysis of the synergistic potential of a novel investigational compound, Antibacterial agent 131, with a panel of established antibiotics against a clinical isolate of MDR Pseudomonas aeruginosa.
This compound is a novel synthetic molecule designed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. By evaluating its interaction with antibiotics from different classes—a carbapenem (Meropenem), an aminoglycoside (Tobramycin), and a fluoroquinolone (Levofloxacin)—we can elucidate its potential role in combination therapies to overcome resistance and enhance antibacterial efficacy.
Comparative Synergy Analysis
The synergistic activity of this compound in combination with other antibiotics was quantified using the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a standard measure used to assess the nature of interaction between two antimicrobial agents.
The interaction is defined as:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The results against MDR Pseudomonas aeruginosa (Strain PA-217) are summarized below.
Table 1: Synergistic Activity of this compound Combinations against MDR P. aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 131 | 32 | - | - | - |
| Meropenem | 64 | - | - | - |
| Agent 131 + Meropenem | - | 8 (Agent 131) + 8 (Meropenem) | 0.375 | Synergy |
| Tobramycin | 16 | - | - | - |
| Agent 131 + Tobramycin | - | 4 (Agent 131) + 2 (Tobramycin) | 0.250 | Synergy |
| Levofloxacin | 32 | - | - | - |
| Agent 131 + Levofloxacin | - | 16 (Agent 131) + 16 (Levofloxacin) | 1.000 | Additivity |
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard in vitro method for systematically studying the interactions between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination and to calculate the FICI.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, Meropenem, Tobramycin, Levofloxacin stock solutions
-
MDR P. aeruginosa (PA-217) inoculum, adjusted to 5 x 10^5 CFU/mL
Methodology:
-
Preparation: A two-dimensional array of serial dilutions is prepared for the two antibiotics in a 96-well plate. Antibiotic A (e.g., Agent 131) is serially diluted along the x-axis, and Antibiotic B (e.g., Meropenem) is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Each plate includes wells for sterility control (broth only) and growth control (broth + inoculum, no antibiotics). The MIC of each drug alone is also determined on the same plate.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Reading: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
The final FICI value is the lowest FICI calculated from all inhibitory combinations.
Hypothetical Mechanism of Synergy
The strong synergistic interaction observed between this compound and Tobramycin suggests a multi-target mechanism that overcomes bacterial defenses. A proposed model for this synergy is outlined below.
This compound, as a DNA gyrase inhibitor, disrupts DNA replication and repair, leading to the accumulation of DNA damage and cellular stress. This stress can trigger downstream effects, including destabilization of the bacterial cell envelope. The compromised integrity of the cell membrane may then facilitate the uptake of Tobramycin, an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. By enhancing the intracellular concentration of Tobramycin, Agent 131 potentiates its bactericidal activity, leading to rapid cell death.
Safety Operating Guide
Prudent Disposal of Antibacterial Agent 131: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Given that Antibacterial Agent 131 (CAS: 3026790-18-8; Formula: C24H17ClN4OS) is a research chemical with limited safety data, it should be handled as a hazardous substance. All laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling the agent. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Guidelines for Laboratory Waste Disposal
The following table summarizes general quantitative parameters often applied to the disposal of laboratory chemical waste. These are not specific to this compound but represent common institutional and regulatory guidelines.
| Parameter | Guideline | Rationale |
| pH Range for Drain Disposal | 5.0 - 12.5 | To prevent corrosion of plumbing and adverse reactions within the sewer system.[1] |
| Container Fill Level | Do not exceed 90% of the container's capacity | To prevent spills and allow for vapor expansion.[2] |
| Satellite Accumulation | Up to one year for partially filled containers | Allows for the accumulation of waste at the point of generation before transfer to a central facility.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory.
Step 1: Waste Identification and Segregation
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Segregate waste streams. Do not mix this compound waste with other chemical waste categories such as halogenated solvents, acids, or bases unless compatibility has been confirmed.[2][3]
Step 2: Waste Collection and Containment
-
Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; for quinoline derivatives, glass containers are generally suitable.[3]
-
Collect solid waste, such as contaminated gloves, weigh boats, or paper towels, in a separate, clearly labeled, and sealed container.
-
Ensure all waste containers are tightly sealed to prevent leakage or evaporation.[3]
Step 3: Labeling of Waste Containers
-
Label each waste container with the words "Hazardous Waste."[4]
-
Clearly identify the contents, including "this compound" and any solvents or other chemicals present.
-
Indicate the approximate concentration or quantity of the agent.
-
Include the date of waste generation.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[2]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound down the drain. Quinoline, a related compound, is known to be harmful to aquatic life.[5]
-
Provide the EHS or waste disposal contractor with all available information on the chemical.
Step 6: Management of Empty Containers
-
A container that has held this compound should be managed as hazardous waste.
-
For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Given the unknown toxicity of this compound, it is prudent to follow this procedure.
-
After proper decontamination, deface the original label before disposing of the container as regular trash, if permitted by your institution's policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. nj.gov [nj.gov]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Antibacterial Agent 131
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Antibacterial agent 131 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Chemical Identity and Known Activity:
This compound is a quinoline derivative with demonstrated antimicrobial and anti-candida effects.[1] Its mechanism of action involves the inhibition of DNA-Gyrase in E. coli and the disruption of fungal cell integrity by blocking ergosterol production.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Data Point | Value | Cell Line / Organism | Reference |
| MIC90 (Antibacterial) | 9.81 µg/mL | Escherichia coli ATCC 35218, E. coli ATCC 25922, Staphylococcus aureus ATCC 6538, and methicillin-resistant S. aureus (MRSA) | [1] |
| MIC90 (Anti-candida) | ≤0.06 µg/mL | Candida krusei ATCC 6258 | [1] |
| 0.24 µg/mL | Candida parapsilosis ATCC 22019 | [1] | |
| 1.95 µg/mL | Candida albicans ATCC 24433 and C. glabrata ATCC 90030 | [1] | |
| IC50 (Cytotoxicity) | 34.51 µM | NIH/3T3 cells (24 h) | [1] |
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is a quinoline derivative. Therefore, handling precautions should, at a minimum, align with those for quinoline.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors, mists, or dust.[2][3]
-
Avoid all direct contact with the skin, eyes, and clothing.[2][4]
-
Do not eat, drink, or smoke in the laboratory where this agent is handled.[4][5]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.[2][6] | Prevents skin contact. |
| Body Protection | A laboratory coat or chemical-resistant apron.[5][6] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization.[2][6] | Prevents inhalation of the agent. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Antibacterial agents and their contaminated materials should be treated as hazardous chemical waste.[7] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant microorganisms.[7]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
Segregate: Keep all waste contaminated with this compound separate from general laboratory waste.
-
Label: Clearly label all waste containers with "Hazardous Chemical Waste" and list the contents, including "this compound."
-
Store: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain.[7]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Antibacterial agent 63|MSDS [dcchemicals.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
